Product packaging for 11-Methylforsythide(Cat. No.:)

11-Methylforsythide

Cat. No.: B13440936
M. Wt: 404.4 g/mol
InChI Key: RLCWEUBIDIWNEA-JACXBSBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-Methylforsythide (CAS Number: 159598-00-2) is a specialized iridoid compound with the molecular formula C17H24O11 and a molecular weight of 404.37 g/mol . It is one of the characteristic secondary metabolites found in plants of the genus Forsythia, such as Forsythia suspensa, a plant used in traditional Chinese medicine . As a naturally occurring iridoid glycoside, its presence is part of the plant's complex chemical profile, which includes a wide range of metabolites like phenolic acids, flavonoids, lignans, and coumarins . Research interest in this compound is rooted in metabolomic studies aimed at understanding the biosynthesis and accumulation of bioactive compounds in medicinal plants throughout their development . Furthermore, related iridoid glucosides have been isolated in phytochemical investigations of other species, such as Antonia ovata, where their cytotoxic activities were evaluated, highlighting the broader research relevance of this class of compounds . This product is provided strictly for research purposes in laboratory settings. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this high-purity compound for applications in natural product chemistry, phytochemical analysis, and the study of plant metabolite biosynthesis and bioactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O11 B13440936 11-Methylforsythide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid

InChI

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1

InChI Key

RLCWEUBIDIWNEA-JACXBSBZSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylforsythide is a naturally occurring iridoid glycoside first isolated from the leaves of Forsythia europaea. This technical guide provides a comprehensive overview of its chemical properties, and available information regarding its natural occurrence. While specific biological activity and detailed experimental protocols for its synthesis remain to be extensively documented in publicly accessible literature, this guide furnishes the foundational chemical data and structural information crucial for further research and development.

Chemical and Physical Properties

This compound is classified as a monosaccharide glycoside. Its fundamental chemical and physical properties are summarized in the table below, derived from available chemical database information. These predicted values offer a baseline for experimental design and characterization.

PropertyValueSource
CAS Number 159598-00-2BOC Sciences
Molecular Formula C₁₇H₂₄O₁₁BOC Sciences
Molecular Weight 404.37 g/mol BOC Sciences
Predicted Boiling Point 662.7 ± 55.0 °CBOC Sciences
Predicted Density 1.57 ± 0.1 g/cm³BOC Sciences
InChI InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1BOC Sciences
SMILES COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OBOC Sciences

Structure and Stereochemistry

The chemical structure of this compound is defined by its SMILES and InChI notations. A 2D representation of the molecule is provided below. The stereochemistry is crucial for its biological function and is partially defined in the InChI string with the layers /t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1.

Caption: 2D Chemical Structure of this compound.

Natural Occurrence and Isolation

This compound is a natural product found in the plant species Forsythia europaea[1]. Recent metabolomic analysis of Forsythia suspensa has also detected the presence of 11-methyl-forsythide and noted a statistically significant positive correlation between its levels and those of forsythoside B in both the leaves and fruits of the plant[1]. This correlation may suggest a biosynthetic relationship between the two compounds.

Experimental Protocol: Isolation from Forsythia europaea

G A Dried and Powdered Forsythia europaea Leaves B Methanol Extraction A->B C Filtration and Concentration B->C D Solvent Partitioning (e.g., with ethyl acetate and water) C->D E Aqueous Fraction D->E F Column Chromatography (e.g., Silica Gel or Reversed-Phase) E->F G Fraction Collection and TLC Analysis F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated this compound H->I J Structure Elucidation (NMR, MS, etc.) I->J

Caption: Generalized workflow for the isolation of this compound.

Biological Activity

Currently, there is a lack of specific, publicly available data on the biological activity of this compound. However, as an iridoid glycoside, it belongs to a class of compounds known to exhibit a wide range of pharmacological effects. Further research is required to determine the specific biological functions of this compound.

Synthesis

At present, no detailed protocols for the chemical synthesis of this compound have been identified in the public domain. The development of a synthetic route would be a valuable contribution to enabling further biological and pharmacological investigation of this natural product. A potential, high-level retrosynthetic analysis could be envisioned as follows:

G A This compound D Glycosylation A->D B Iridoid Aglycone Precursor E Functional Group Interconversion B->E C Protected Glucose Derivative D->B D->C

Caption: High-level retrosynthetic approach for this compound.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:

  • Comprehensive Biological Screening: A thorough evaluation of the biological activities of this compound is warranted, including but not limited to its potential anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.

  • Total Synthesis: The development of a robust and efficient total synthesis would provide a reliable source of the compound for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

  • Biosynthetic Pathway Elucidation: Further investigation into the biosynthetic pathway of this compound in Forsythia species, potentially leveraging the observed correlation with forsythoside B, would provide valuable insights into natural product biosynthesis.

  • Pharmacokinetic and Toxicological Profiling: Should biological activity be identified, comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound will be essential for any potential therapeutic development.

Conclusion

This compound is a structurally defined natural product with a known source. While its biological activity and synthetic pathways remain largely unexplored, the foundational chemical data presented in this guide provides a critical starting point for researchers and drug development professionals interested in this and related iridoid glycosides. The potential for discovering novel biological activities makes this compound a compelling target for future scientific inquiry.

References

Unveiling 11-Methylforsythide: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding the iridoid glucoside, 11-Methylforsythide. It details its natural origin, discovery, and chemical structure. While specific biological activity and modulated signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the foundational information necessary for future research and drug development endeavors.

Introduction

This compound is a naturally occurring iridoid glucoside that has been identified in plant species of the Forsythia genus. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them a subject of interest in natural product chemistry and drug discovery. This document synthesizes the available technical information on this compound, focusing on its discovery, chemical properties, and biosynthetic context.

Discovery and Origin

This compound has been identified as a natural constituent of Forsythia europaea and has also been detected in the leaves and fruits of Forsythia suspensa. Its discovery is rooted in the broader investigation of the chemical constituents of the Forsythia genus, which is a source of various bioactive compounds used in traditional medicine.

A metabolome analysis of Forsythia suspensa revealed the presence of this compound and indicated a statistically significant positive correlation between the levels of forsythoside B and this compound in both the leaves and fruits of the plant.[1][2][3] This correlation suggests a potential biosynthetic relationship between the two compounds, where forsythoside B might be a precursor or a closely related metabolite in the same biochemical pathway.[1][2][3]

Chemical Structure and Properties

The chemical identity of this compound is established by its IUPAC name and CAS number.

PropertyValue
IUPAC Name (1S,4aS,7S,7aS)-1-(β-D-Glucopyranosyloxy)-4-(methoxycarbonyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid
CAS Number 159598-00-2
Molecular Formula C₁₇H₂₄O₁₁
Synonyms (1S,4aS,7S,7aS)-1-(β-D-Glucopyranosyloxy)-4-(methoxycarbonyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid; (1S)-1α-(beta-D-Glucopyranosyloxy)-1,4aα,5,6,7,7aα-hexahydrocyclopenta[c]pyran-4,7α-dicarboxylic acid 4-methyl ester

Experimental Protocols

Detailed experimental protocols for the initial isolation and structure elucidation of this compound are not extensively detailed in the currently reviewed literature. However, a general workflow for the isolation of iridoid glucosides from plant material can be outlined.

General Isolation Workflow for Iridoid Glucosides

experimental_workflow start Plant Material (e.g., Forsythia europaea leaves) extraction Extraction with a polar solvent (e.g., Methanol/Ethanol) start->extraction partition Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) extraction->partition column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->column_chromatography Polar Fraction hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc structure_elucidation Structure Elucidation (NMR, MS, IR) hplc->structure_elucidation end Isolated this compound structure_elucidation->end

A general experimental workflow for the isolation of this compound.

Potential Biosynthetic Relationship

The observed correlation between this compound and forsythoside B in Forsythia suspensa suggests a close biosynthetic link. While the exact enzymatic steps are yet to be elucidated, a hypothetical relationship can be visualized.

biosynthetic_pathway ForsythosideB Forsythoside B Enzyme Methyltransferase? ForsythosideB->Enzyme Methylforsythide This compound Enzyme->Methylforsythide

A putative biosynthetic relationship between Forsythoside B and this compound.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological activities of isolated this compound are scarce in the public domain. The broader class of iridoid glucosides is known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Given its structural similarity to other bioactive iridoids from Forsythia, it is plausible that this compound may exhibit similar activities. However, dedicated biological assays are required to confirm this. Consequently, there is no information available on the specific signaling pathways modulated by this compound.

Future Directions

The current body of knowledge on this compound presents several opportunities for future research:

  • Isolation and Full Characterization: A detailed report on the isolation and comprehensive spectroscopic analysis of this compound is needed to provide a complete chemical profile.

  • Biological Screening: A systematic evaluation of the biological activities of purified this compound is crucial. This should include assays for anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of modulated signaling pathways.

  • Biosynthetic Pathway Elucidation: Further investigation into the biosynthesis of this compound, potentially through isotopic labeling studies, could confirm its relationship with forsythoside B and uncover novel enzymatic transformations.

Conclusion

This compound is a structurally defined iridoid glucoside of natural origin with a potential link to the biosynthesis of other known bioactive compounds in Forsythia. While its specific biological functions remain to be explored, its chemical classification and the activities of related compounds suggest it as a candidate for future pharmacological investigation. This guide provides the essential, core information to stimulate and support such research endeavors.

References

The Biosynthesis of 11-Methylforsythide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Methylforsythide, a significant phenylethanoid glycoside found in Forsythia suspensa. While the complete pathway is yet to be fully elucidated, this document synthesizes current research to propose a putative biosynthetic route, identifies key enzymatic steps, and discusses the likely precursor molecules. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of plant-derived natural products. It presents available quantitative data, details relevant experimental methodologies, and utilizes visualizations to illustrate the proposed metabolic cascade.

Introduction

Forsythia suspensa, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, including phenylethanoid glycosides (PhGs). Among these, this compound has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide outlines the proposed biosynthetic pathway of this compound, drawing parallels with the well-established biosynthesis of other PhGs and integrating specific findings from metabolomic and transcriptomic studies of Forsythia species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of phenylethanoid glycoside production, originating from the shikimic acid pathway. This pathway supplies the initial precursors, the aromatic amino acids L-phenylalanine and L-tyrosine.

The proposed pathway can be divided into several key stages:

  • Formation of the Phenylethanoid Aglycone: L-phenylalanine and L-tyrosine are converted to their corresponding phenylethanols, p-hydroxyphenylethanol and 3,4-dihydroxyphenylethanol (hydroxytyrosol), through a series of enzymatic reactions including deamination, decarboxylation, and reduction.

  • Glycosylation: The phenylethanoid aglycone is then glycosylated, typically with a glucose molecule, to form a core phenylethanoid glycoside structure.

  • Acylation and Further Modifications: The glycosylated intermediate can be further modified by the addition of acyl groups, often derived from cinnamic acid or its derivatives, which are also products of the phenylpropanoid pathway.

  • Methylation: The final step in the formation of this compound is a specific methylation reaction.

A metabolomics study on Forsythia suspensa has revealed a significant positive correlation between the accumulation of forsythoside B and this compound, suggesting that forsythoside B is a likely direct precursor to this compound.[1]

This compound Biosynthesis Pathway Shikimic_Acid Shikimic Acid Pathway L_Phenylalanine L-Phenylalanine Shikimic_Acid->L_Phenylalanine L_Tyrosine L-Tyrosine Shikimic_Acid->L_Tyrosine Phenylethanols Phenylethanols (e.g., Hydroxytyrosol) L_Phenylalanine->Phenylethanols Phenylpropanoid Pathway L_Tyrosine->Phenylethanols Core_PhG Core Phenylethanoid Glycoside Phenylethanols->Core_PhG Glycosylation Forsythoside_B Forsythoside B Core_PhG->Forsythoside_B Acylation & Other Modifications Methylforsythide This compound Forsythoside_B->Methylforsythide Methylation (FsOMT - Putative) SAH S-Adenosyl- L-homocysteine (SAH) Methylforsythide->SAH SAM S-Adenosyl- L-methionine (SAM) SAM->Methylforsythide

Figure 1: Proposed Biosynthetic Pathway of this compound.

Key Enzymes in the Biosynthesis

While the specific enzymes for each step in this compound biosynthesis have not all been functionally characterized, comparative transcriptomics and metabolomics studies in Forsythia provide strong candidates.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

  • Glycosyltransferases (GTs): These enzymes are responsible for the glycosylation of the phenylethanoid aglycone.

  • Acyltransferases (ATs): These enzymes catalyze the transfer of acyl groups to the glycoside core.

  • O-Methyltransferases (OMTs): A crucial class of enzymes for the final step. A Caffeoyl-CoA O-methyltransferase (FsCCoAOMT) has been identified in Forsythia suspensa, representing a strong candidate for the methylation of a forsythoside precursor.[2] The methylation reaction likely utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, a metabolomics analysis of Forsythia suspensa leaves and fruits at different developmental stages provides relative abundance data for various metabolites, including forsythoside B and this compound.[1]

MetaboliteCorrelation with this compound (in leaves)Correlation with this compound (in fruits)
Forsythoside BPositivePositive
PhillygeninPositivePositive
Forsythialan BPositivePositive
Table 1: Correlation of selected metabolites with this compound in Forsythia suspensa. Data adapted from Liu et al., 2022.[1]

A study on the quantification of forsythiaside (an alternative name for forsythide) in Forsythia suspensa fruits using HPLC reported a content range of 0.200% to 1.681%.[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of established molecular biology and biochemical techniques.

Identification of Candidate Genes

A common approach involves comparative transcriptomics of Forsythia suspensa tissues with high and low accumulation of this compound. Genes co-expressed with the target compound are considered strong candidates.

Experimental Workflow for Gene Identification PlantTissues Forsythia Tissues (High vs. Low this compound) RNASeq RNA Sequencing PlantTissues->RNASeq Transcriptome Transcriptome Assembly & Annotation RNASeq->Transcriptome CoExpression Co-expression Analysis Transcriptome->CoExpression CandidateGenes Candidate Genes (e.g., FsOMT) CoExpression->CandidateGenes FunctionalValidation Functional Validation CandidateGenes->FunctionalValidation

Figure 2: Workflow for Identifying Candidate Biosynthetic Genes.

Functional Characterization of O-Methyltransferase

Objective: To confirm the function of a candidate O-methyltransferase (e.g., FsCCoAOMT) in the conversion of forsythoside B to this compound.

Protocol:

  • Cloning and Heterologous Expression:

    • The full-length cDNA of the candidate OMT gene is amplified from Forsythia suspensa RNA.

    • The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

    • The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Protein expression is induced (e.g., with IPTG in E. coli).

  • Protein Purification:

    • The expressed protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

    • The purity of the protein is assessed by SDS-PAGE.

  • Enzyme Assay:

    • The reaction mixture should contain:

      • Purified recombinant OMT enzyme.

      • Substrate (Forsythoside B).

      • Methyl donor (S-Adenosyl-L-methionine - SAM).

      • Appropriate buffer (e.g., Tris-HCl, pH 7.5).

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped (e.g., by adding acid or organic solvent).

  • Product Analysis:

    • The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

    • The retention time and mass spectrum of the product are compared with an authentic standard of this compound to confirm its identity.

Conclusion and Future Perspectives

The biosynthesis of this compound is a promising area of research with implications for the sustainable production of this valuable natural product. While a putative pathway has been outlined based on current knowledge of phenylethanoid glycoside biosynthesis and metabolomic data from Forsythia, further research is required for its complete elucidation. The functional characterization of the specific O-methyltransferase responsible for the final methylation step is a critical next step. The detailed protocols and information provided in this guide offer a solid foundation for researchers to advance our understanding of this intricate biosynthetic pathway. The successful elucidation and reconstitution of this pathway in a heterologous host could pave the way for the industrial-scale production of this compound and its derivatives.

References

Unraveling the Action of 11-Methylforsythide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain specific experimental data on the mechanism of action for 11-Methylforsythide. This guide provides a detailed overview of the known mechanisms of the broader class of related compounds, Forsythiasides , to infer potential biological activities and guide future research. The information presented herein pertains to Forsythiasides in general (e.g., Forsythiaside A and B) and should not be considered as validated data for this compound.

Executive Summary

Forsythiasides, a group of phenylethanoid glycosides derived from Forsythia suspensa, are recognized for their significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] Their core mechanism of action is centered on the dual modulation of critical cellular signaling pathways: the inhibition of the pro-inflammatory TLR4/MyD88/NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 antioxidant response pathway.[1][2][3] This document synthesizes the available data on forsythiasides to provide a foundational understanding for researchers investigating related molecules such as this compound.

Core Mechanisms of Action

Anti-Inflammatory Effects via NF-κB Inhibition

Forsythiasides exert potent anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling cascade. This pathway, when activated by stimuli like lipopolysaccharide (LPS), triggers a series of intracellular events culminating in the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). Forsythiasides intervene in this process, leading to a downstream reduction in the expression of pro-inflammatory mediators.[1][2]

TLR4_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates & activates Forsythiasides Forsythiasides Forsythiasides->IKK inhibit

Caption: Forsythiasides inhibit the TLR4/MyD88/NF-κB signaling pathway.

Antioxidant Effects via Nrf2 Activation

The antioxidant properties of forsythiasides are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Forsythiasides disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective genes like Heme Oxygenase-1 (HO-1).[1][2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Active Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE translocates & binds Forsythiasides Forsythiasides Forsythiasides->Keap1_Nrf2 induce dissociation Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Forsythiasides activate the Nrf2/HO-1 antioxidant response pathway.

Quantitative Data Summary

The following tables summarize the quantitative data available for Forsythiaside A, a representative compound of this class.

Table 1: In Vitro Activity of Forsythiaside A

ActivityModel SystemConcentrationObserved EffectReference
COX-2 InhibitionEnzyme Assay30 µM72% inhibition[5]
NeuroinflammationAβ25-35-treated hippocampal slices80 µMIncreased endogenous 2-AG levels[5]
Nrf2 Pathway ModulationLung epithelial cells2.5-10 µg/mLInhibition of Nrf2 signaling pathway[5]

Table 2: In Vivo Efficacy of Forsythiaside A

Animal ModelDosing RegimenKey FindingsReference
Ovalbumin-induced asthma (mice)15-60 mg/kg (oral)Activation of Nrf2/HO-1 signaling, attenuation of lung histopathology[5]
Rotenone-induced neurotoxicity (rats)50 & 200 mg/kg (extract)Down-regulation of inflammatory and oxidative markers[4]

Experimental Protocols

The following are generalized experimental workflows based on studies of forsythiasides, which can be adapted for the investigation of this compound.

Workflow for Assessing Anti-Inflammatory Activity

Anti_Inflammatory_Workflow A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with This compound A->B C 3. Induce with LPS (1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Analyze Supernatant (Griess Assay for NO, ELISA for Cytokines) D->E F 6. Analyze Cell Lysate (Western Blot for NF-κB, iNOS, COX-2) D->F

Caption: Experimental workflow for evaluating in vitro anti-inflammatory effects.

Protocol for Western Blot Analysis of Nrf2 and NF-κB Pathways
  • Cell Culture and Treatment: Plate cells (e.g., BV2 microglia or RAW 264.7 macrophages) and treat with varying concentrations of this compound, with or without an inflammatory stimulus (e.g., LPS).

  • Protein Extraction: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band density using software such as ImageJ, normalizing target protein levels to the loading control.

Future Directions

To elucidate the specific mechanism of action of this compound, it is imperative to conduct direct experimental studies. Key research questions include:

  • Does this compound inhibit LPS-induced NO and pro-inflammatory cytokine production in macrophages?

  • Does this compound suppress the phosphorylation and nuclear translocation of NF-κB?

  • Does this compound promote the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and other antioxidant enzymes?

  • What are the IC50 values for these effects, and how do they compare to known forsythiasides?

Answering these questions will provide the necessary data to confirm if this compound operates through the canonical forsythiaside mechanisms and to what extent its methyl modification influences its biological activity.

References

Potential Biological Activities of 11-Methylforsythide: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the biological activities of 11-Methylforsythide (CAS 159598-00-2). Therefore, this technical guide infers its potential pharmacological properties based on the well-documented activities of structurally related phenylethanoid glycosides isolated from Forsythia suspensa, namely forsythoside A, forsythoside B, and phillyrin. The information presented herein is intended to provide a foundation for future research into this specific compound.

Introduction

This compound is a phenylethanoid glycoside found in the medicinal plant Forsythia suspensa (Thunb.) Vahl. While direct studies on this compound are scarce, its structural similarity to other prominent constituents of Forsythia extracts, such as forsythoside A and forsythoside B, suggests it may share a similar profile of biological activities. These related compounds have been extensively studied and have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties. This guide summarizes the known biological activities and mechanisms of action of these related compounds to provide a predictive framework for the potential therapeutic applications of this compound.

Potential Biological Activities and Quantitative Data

Based on the activities of its chemical analogs, this compound is likely to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. The following tables summarize the quantitative data available for forsythoside A, a closely related compound.

Table 1: Antioxidant and Antibacterial Activity of Forsythoside A

ActivityAssayTest Organism/SystemResult (IC₅₀ / MIC)
AntioxidantDPPH Radical ScavengingChemical Assay6.3 µg/mL (EC₅₀)[1]
AntibacterialMicrodilutionEscherichia coli38.33 µg/mL (MIC)[1]
AntibacterialMicrodilutionPseudomonas aeruginosa38.33 µg/mL (MIC)[1]
AntibacterialMicrodilutionStaphylococcus aureus76.67 µg/mL (MIC)[1]

Detailed Methodologies of Key Experiments

The following are detailed protocols for common in vitro and in vivo assays used to evaluate the biological activities of compounds like those found in Forsythia suspensa. These methods are standard in the field and would be applicable for testing the potential activities of this compound.

Anti-inflammatory Activity Assessment

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell culture medium.

    • After 24 hours of incubation, the cell supernatant is collected.

    • The levels of nitric oxide (NO) are measured using the Griess reagent.

    • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using ELISA kits.[2][3]

  • Data Analysis: The IC₅₀ value, the concentration at which the compound inhibits 50% of the inflammatory response, is calculated.

This is a classic model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Protocol:

    • Animals are fasted overnight with free access to water.

    • The test compound is administered orally or intraperitoneally at various doses.

    • After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]

Antioxidant Activity Assessment

This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

  • Protocol:

    • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated. Ascorbic acid or Trolox is typically used as a positive control.[5][6][7][8]

  • Data Analysis: The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Neuroprotective Activity Assessment

This model is used to evaluate the potential of a compound to protect neuronal cells from the toxic effects of amyloid-β, a key pathological hallmark of Alzheimer's disease.

  • Cell Line: PC12 cells (rat pheochromocytoma).

  • Protocol:

    • PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

    • Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 2 hours.

    • Neurotoxicity is induced by adding aggregated amyloid-β (25-35) peptide to the culture medium.

    • After 24-48 hours of incubation, cell viability is assessed using the MTT assay.

    • Apoptosis can be evaluated by Hoechst 33258 staining or flow cytometry.[1][9]

  • Data Analysis: The percentage of cell viability in treated groups is compared to the Aβ-treated control group.

Signaling Pathways and Experimental Workflows

The biological activities of forsythia-derived compounds are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

Forsythoside A has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of Compound This compound (Predicted) Compound->IKK Inhibition (Predicted) G cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Compound This compound (Predicted) Compound->Keap1 Induction (Predicted) G Start Start: Isolate/Synthesize This compound In_Vitro In Vitro Screening Start->In_Vitro Anti_inflammatory Anti-inflammatory Assays (e.g., LPS in macrophages) In_Vitro->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) In_Vitro->Antioxidant Neuroprotective Neuroprotective Assays (e.g., Aβ toxicity in PC12) In_Vitro->Neuroprotective Mechanism Mechanism of Action Studies Anti_inflammatory->Mechanism Antioxidant->Mechanism Neuroprotective->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Nrf2) Mechanism->Signaling In_Vivo In Vivo Validation Signaling->In_Vivo Animal_Models Animal Models (e.g., Carrageenan-induced edema, mouse model of neurodegeneration) In_Vivo->Animal_Models Tox Toxicology Studies Animal_Models->Tox End End: Lead Compound for Further Development Tox->End

References

11-Methylforsythide: A Review of Current Research and Future Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylforsythide is a phenylethanoid glycoside identified as a natural constituent in several medicinal plants, including Forsythia suspensa and Forsythia europaea of the Oleaceae family, as well as Rehmannia glutinosa.[1][2] Its chemical structure is officially registered under the CAS number 159598-00-2. Despite its confirmed existence and the commercial availability of analytical standards, dedicated research into the specific biological activities and mechanisms of action of this compound remains notably limited. This technical guide provides a comprehensive overview of the currently available data on this compound, contextualized with information on the broader class of forsythiasides, particularly the well-researched forsythoside B. This document aims to summarize existing knowledge and highlight promising avenues for future investigation.

Quantitative Data

To date, the scientific literature contains only a single report on the quantitative biological activity of this compound. A preliminary study has indicated a potential renoprotective effect.

CompoundBiological ActivityAssay SystemResult (EC50)
This compoundRenoprotectiveLPS-induced NRK-52e cells45.1 μM[1]

Experimental Protocols

The following section details the experimental methodology used in the sole study reporting the biological activity of this compound.

Renoprotective Activity Assay[1]
  • Objective: To evaluate the protective effects of this compound against lipopolysaccharide (LPS)-induced damage in kidney cells.

  • Cell Line: Normal rat kidney tubule epithelioid cells (NRK-52e) were used as the in vitro model system.

  • Inducing Agent: Lipopolysaccharide (LPS) was utilized to mimic inflammatory-induced cellular damage.

  • Methodology: The cytoprotective effects were quantified using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in conjunction with real-time cellular analysis (RTCA). These assays measure cell viability and proliferation, respectively.

  • Data Analysis: The half-maximal effective concentration (EC50), representing the concentration at which this compound exhibited 50% of its maximal protective effect, was calculated from the dose-response curves.

Inferred Biological Activities and Mechanisms of Action

Given the scarcity of direct research on this compound, insights into its potential biological activities can be inferred from studies on structurally related forsythiasides, most notably forsythoside B. A metabolomic analysis of Forsythia suspensa has shown a positive correlation between the levels of forsythoside B and 11-methyl-forsythide, suggesting a potential biosynthetic relationship and possibly overlapping biological functions.

Forsythoside B has been extensively studied and is known to possess a range of pharmacological properties, including:

  • Anti-inflammatory Effects: Forsythoside B has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5][6] This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.[3][4][6]

  • Antioxidant Activity: It demonstrates significant free-radical scavenging capabilities.[6]

  • Neuroprotective Properties: Studies have indicated its potential in mitigating cerebral ischemia-reperfusion injury.[3][4]

  • Cardioprotective Effects: It has been observed to protect cardiac tissue from ischemia-reperfusion damage.[3][6]

  • Antibacterial and Anticancer Activities: Forsythoside B has shown inhibitory effects against various bacteria, including multi-drug resistant strains, and has demonstrated anti-proliferative activity in cervical cancer cells.[6]

Visualizing Experimental and Signaling Frameworks

Due to the lack of specific mechanistic data for this compound, the following diagrams illustrate a generalized workflow for natural product research and the established anti-inflammatory pathway of the related compound, forsythoside B.

experimental_workflow General Experimental Workflow for Natural Product Investigation cluster_extraction Isolation and Identification cluster_bioactivity Biological Evaluation plant_material Plant Material (e.g., Forsythia suspensa) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Purification of this compound (e.g., HPLC) fractionation->isolation elucidation Structure Elucidation (NMR, Mass Spectrometry) isolation->elucidation screening In Vitro Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) isolation->screening in_vivo In Vivo Animal Models screening->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism

Caption: A generalized workflow for the isolation, identification, and biological evaluation of a natural product like this compound.

forsythoside_b_pathway Anti-Inflammatory Signaling Pathway of Forsythoside B LPS LPS IKK IKK Complex LPS->IKK activates ForsythosideB Forsythoside B ForsythosideB->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of

References

Spectroscopic and Biological Insights into 11-Methylforsythide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Methylforsythide, a natural product found in the fruits and leaves of Forsythia suspensa. Due to the limited availability of direct spectroscopic data for this compound, this document presents a detailed analysis of its parent compound, forsythide, and extrapolates the expected spectral characteristics of the methylated analog. This guide also explores the relevant biological context, including a detailed experimental protocol for the isolation and analysis of related compounds and a proposed signaling pathway.

Spectroscopic Data Analysis

Mass Spectrometry (MS) of Forsythide and Predicted Data for this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For forsythide, the molecular formula is C₁₆H₂₂O₁₁.

Table 1: Mass Spectrometry Data for Forsythide and Predicted Data for this compound

CompoundMolecular FormulaPredicted Monoisotopic Mass (Da)Key Fragment Ions (m/z)
ForsythideC₁₆H₂₂O₁₁390.1162[M-H]⁻ at 389.1087
This compound C₁₇H₂₄O₁₁ 404.1318 [M-H]⁻ at 403.1243, [M+Na]⁺ at 427.1111

The addition of a methyl group (CH₂) to forsythide to form this compound will increase the molecular weight by 14.01565 Da. This will be readily observable in the mass spectrum, with the molecular ion peak shifting accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Forsythide and Predicted Shifts for this compound

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. While a complete, assigned NMR spectrum for forsythide is not available in the aggregated search results, we can infer the expected signals based on its structure and the known chemical shifts of similar compounds isolated from Forsythia suspensa.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Forsythide and this compound

ProtonForsythide (Predicted δ, ppm)This compound (Predicted δ, ppm)Rationale for Shift
H-1~4.8~4.8Glycosidic proton, unlikely to be significantly affected.
H-7~5.2~5.2Olefinic proton, minor changes expected.
-OCH₃ N/A ~3.7 Characteristic singlet for a methyl ester.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Forsythide and this compound

CarbonForsythide (Predicted δ, ppm)This compound (Predicted δ, ppm)Rationale for Shift
C-1~100~100Anomeric carbon, minor changes expected.
C-11 (Carbonyl)~170~169Minor shift due to esterification.
-OCH₃ N/A ~52 Characteristic signal for a methyl ester carbon.

The most significant difference in the NMR spectra of this compound compared to forsythide will be the appearance of a new singlet in the ¹H NMR spectrum around 3.7 ppm, integrating to three protons, and a new signal in the ¹³C NMR spectrum around 52 ppm. These signals are characteristic of the methyl ester group.

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of compounds from Forsythia suspensa, based on common phytochemical investigation procedures.

Extraction and Isolation Workflow

experimental_workflow start Dried Forsythia suspensa fruit powder extraction Methanol Extraction start->extraction partition Liquid-Liquid Partition (EtOAc/H₂O) extraction->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction H2O_fraction Aqueous Fraction partition->H2O_fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel fractions Collect Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound (Forsythide / this compound) hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Figure 1. A generalized workflow for the isolation of compounds from Forsythia suspensa.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (400 or 600 MHz for ¹H) using deuterated methanol (CD₃OD) or chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are acquired using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

Biological Signaling Pathway

Forsythide and its derivatives have been reported to possess antioxidant and anti-inflammatory properties. A related compound, forsythiaside A, has been shown to exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_HO1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus forsythide Forsythide / this compound ros Reactive Oxygen Species (ROS) forsythide->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 release ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination constitutive nrf2_n Nrf2 nrf2->nrf2_n translocation are Antioxidant Response Element (ARE) nrf2_n->are binds ho1 Heme Oxygenase-1 (HO-1) Gene are->ho1 activates transcription antioxidant_proteins Antioxidant Proteins ho1->antioxidant_proteins translation antioxidant_proteins->ros neutralizes

References

Preliminary Studies on 11-Methylforsythide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for preliminary studies, quantitative data, experimental protocols, and signaling pathways related to 11-Methylforsythide have yielded no specific scientific literature or publicly available research data. The information that would typically form the basis of a technical whitepaper—such as in vitro and in vivo studies, mechanism of action, and detailed experimental procedures—is not present in the current body of scientific publications. One chemical supplier lists the compound, but provides no accompanying research or application data.[1]

This guide, therefore, serves to report the absence of information and to outline the necessary experimental avenues that would be required to build a foundational understanding of this compound for the scientific community.

Current Status of Research

As of the latest comprehensive literature review, there are no peer-reviewed articles, patents, or conference proceedings that detail the synthesis, biological activity, or therapeutic potential of this compound. General searches have returned information on related but structurally distinct compounds, which are not applicable to this specific molecule.

Proposed Future Experimental Protocols

To address this knowledge gap, the following experimental workflows are proposed. These methodologies are standard in early-stage drug discovery and would be essential for a preliminary assessment of this compound.

A primary step would be to screen this compound against a panel of biological targets to identify any potential activity.

Experimental Workflow: Initial In Vitro Screening

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation A This compound Compound B Broad Panel of Assays (e.g., Kinase, GPCR, Ion Channel) A->B C High-Throughput Screening (HTS) B->C D Initial 'Hit' Identification C->D E Dose-Response Studies D->E F IC50 / EC50 Determination E->F G Validated 'Hit' F->G G A Validated 'Hit' from In Vitro Screen B Target Engagement Assays (e.g., CETSA, SPR) A->B C Cellular Pathway Analysis (e.g., Western Blot, RNA-seq) A->C D Confirmation of Direct Target Binding B->D E Identification of Affected Signaling Pathways C->E F Proposed Mechanism of Action D->F E->F

References

11-Methylforsythide: A Technical Guide to its Putative Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the predicted therapeutic potential of 11-Methylforsythide based on its classification as a metabolite of Forsythia suspensa. Due to a lack of direct experimental data on this compound, this guide extrapolates its potential pharmacological activities from well-researched, co-occurring compounds within the same plant, namely Forsythiaside A and Forsythiaside B. The experimental protocols and mechanisms of action detailed herein are based on studies of these related compounds and are presented as a predictive framework for the future investigation of this compound.

Introduction

This compound is a naturally occurring phenylethanoid glycoside found in the leaves and fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine for treating inflammatory and infectious diseases. While direct research on this compound is currently unavailable, its structural relationship and co-existence with potent bioactive molecules like Forsythiaside A and Forsythiaside B suggest it may possess significant therapeutic properties. Metabolomic analyses have confirmed a positive correlation between the levels of this compound and Forsythoside B, indicating a potential biosynthetic or functional relationship.

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the established pharmacological activities of its close chemical relatives from Forsythia suspensa. The information presented serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this novel compound.

Predicted Therapeutic Areas and Mechanisms of Action

Based on the known bioactivities of Forsythia-derived compounds, this compound is predicted to have potential in the following areas:

  • Anti-inflammatory Effects: Forsythiaside A and B have demonstrated potent anti-inflammatory properties by modulating key signaling pathways.

  • Antioxidant Activity: These compounds are known to mitigate oxidative stress, a key factor in numerous pathologies.

  • Neuroprotection: Evidence suggests a protective role against neuroinflammation and neuronal damage.

  • Antiviral and Antibacterial Properties: Forsythia suspensa extracts have a long-standing use in treating infections.

The primary mechanisms of action are likely to involve the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/Nrf2/HO-1 pathways.

Quantitative Bioactivity Data of Related Forsythia Compounds

The following tables summarize quantitative data from studies on Forsythiaside A and Forsythiaside B, offering a predictive insight into the potential efficacy of this compound.

Table 1: Anti-Inflammatory and Antioxidant Activity of Forsythiaside A

Experimental ModelTreatmentKey FindingsReference
LPS-induced mastitis in miceForsythiaside ASignificantly reduced expression of IL-1β, IL-6, TNF-α, p38 MAPK, IκBα, and NF-κB p65.[1]
High glucose-induced podocytesForsythiaside ADose-dependently elevated cell viability and reduced apoptosis. Decreased expression of p-ERK, p-p38, and p-JNK.[2]
LPS-induced RAW 264.7 macrophagesForsythiaside AInhibited the PI3K/Akt pathway, activated the Nrf2/HO-1 pathway, and reduced ROS, NO, PGE2, TNF-α, and IL-1β.[3]
OVA-induced asthma in miceForsythiaside A (15-60 mg/kg, oral)Dose-dependently activated Nrf2/HO-1 signaling and attenuated lung histopathology.[4]
S. aureus pneumonia in miceForsythiaside AImproved survival rate, alleviated lung injury, and inhibited neutrophil infiltration. Repressed phosphorylation of p38, JNK, ERK, and p65.[5]

Table 2: Bioactivity of Forsythiaside B

Experimental ModelTreatmentKey FindingsReference
Sepsis model in rats (CLP)Forsythoside B (i.v.)Reduced serum levels of TNF-α, IL-6, HMGB1, and endotoxin. Increased serum IL-10. Reduced CLP-induced lethality.[6]
EAE mice (MS model)Forsythoside BAlleviated clinical symptoms and reduced inflammatory response and demyelination by inhibiting glial cell activation and the NLRP3 inflammasome.[7]
CFA-induced inflammatory pain in miceForsythoside BAttenuated inflammatory pain and exerted anti-anxiety effects. Decreased IL-6 and TNF-α.[8]
CuSO4-induced inflammation in zebrafishForsythoside BShowed remarkable anti-inflammatory properties and protected against neuromast damage.[9]

Key Signaling Pathways

The therapeutic effects of Forsythia compounds are largely attributed to their ability to modulate complex signaling networks. The following diagrams illustrate the key pathways likely to be influenced by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Methylforsythide This compound (Predicted) Methylforsythide->MAPK Inhibition

Caption: Predicted inhibition of the MAPK signaling pathway by this compound.

PI3K_Akt_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress PI3K PI3K Oxidative_Stress->PI3K Akt Akt PI3K->Akt Nrf2_cyto Nrf2 Akt->Nrf2_cyto Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2_cyto Inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Methylforsythide This compound (Predicted) Methylforsythide->PI3K Activation ARE ARE Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Predicted activation of the PI3K/Akt/Nrf2/HO-1 pathway by this compound.

Experimental Protocols Based on Related Compounds

The following are detailed methodologies for key experiments cited in the study of Forsythiaside A and B, which can serve as a template for investigating this compound.

In Vitro Anti-Inflammatory Assay in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 1, 5, 10, 20 µM of this compound) for 1 hour.

  • Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the culture medium and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, IκBα, p-p65).

In Vivo Anti-Inflammatory Assay in a Mouse Model of Sepsis
  • Animal Model: Sepsis is induced in male C57BL/6 mice (8-10 weeks old) by cecal ligation and puncture (CLP). A sham-operated group serves as a control.

  • Drug Administration: The test compound (e.g., this compound, at doses of 10, 20, 40 mg/kg) is administered intravenously or intraperitoneally at the time of CLP and/or at specified time points post-surgery.

  • Survival Rate: The survival of the mice is monitored every 12 hours for a period of 7 days.

  • Serum Cytokine Measurement: Blood samples are collected at 6 or 24 hours post-CLP, and serum levels of TNF-α, IL-6, and IL-10 are measured by ELISA.

  • Histopathological Analysis: Lung, liver, and kidney tissues are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue injury and inflammatory cell infiltration.

Proposed Research Workflow for this compound

The following diagram outlines a logical workflow for the systematic investigation of the therapeutic potential of this compound.

Research_Workflow Start Start: this compound Identified Isolation Isolation and Purification from Forsythia suspensa Start->Isolation In_Vitro In Vitro Screening (Anti-inflammatory, Antioxidant, Cytotoxicity) Isolation->In_Vitro Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Efficacy Studies (Disease Models: Sepsis, Arthritis, Neuroinflammation) Mechanism->In_Vivo PKPD Pharmacokinetics and Pharmacodynamics (PK/PD) Profiling In_Vivo->PKPD Preclinical Preclinical Toxicology and Safety Studies PKPD->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND

Caption: A proposed workflow for the preclinical development of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical context of this compound within Forsythia suspensa strongly suggests a promising therapeutic potential, particularly in the realms of anti-inflammatory and antioxidant applications. The established bioactivities of its co-occurring metabolites, Forsythiaside A and B, provide a solid foundation and a clear roadmap for future research.

The immediate priorities for investigating this compound should be its isolation or synthesis, followed by a systematic in vitro evaluation of its bioactivity and cytotoxicity. Subsequent in vivo studies in relevant disease models, guided by the protocols outlined in this guide, will be crucial to validate its therapeutic efficacy and safety profile. The exploration of this compound represents an exciting opportunity to develop a novel therapeutic agent from a well-established natural source.

References

Methodological & Application

Navigating Laboratory Research with 11-Methylforsythide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific laboratory applications and protocols for 11-Methylforsythide is limited in current scientific literature. The following application notes and protocols are based on the well-researched, structurally related compound, Forsythiaside A. Researchers should use this information as a foundational guide and adapt methodologies for this compound, as its biological activities and optimal experimental parameters may differ.

Application Notes

This compound, a derivative of the natural product Forsythiaside A, is a phenylethanoid glycoside. Forsythiaside A is extensively studied for its diverse pharmacological effects, offering a predictive framework for the potential research applications of its methylated analogue.

Potential Areas of Investigation for this compound:

  • Anti-inflammatory Research: Forsythiaside A is a known inhibitor of cyclooxygenase-2 (COX-2) and modulates inflammatory pathways such as NF-κB.[1][2] Research on this compound could explore its potential to mitigate inflammatory responses in cellular and animal models of diseases like arthritis, inflammatory bowel disease, and neuroinflammation.

  • Antioxidant and Cytoprotective Studies: A key mechanism of Forsythiaside A is the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[1][2] Investigations into this compound could focus on its capacity to protect cells from oxidative damage, relevant in studies of aging, neurodegenerative diseases, and ischemia-reperfusion injury.

  • Neuroprotective Research: Forsythiaside A has demonstrated protective effects against Aβ-induced neurotoxicity and neuroinflammation, suggesting its relevance in Alzheimer's disease research.[1][2] this compound could be evaluated for similar neuroprotective properties in models of neurodegeneration.

  • Antiviral and Antibacterial Research: Forsythiaside A has shown activity against various pathogens, including influenza virus and bacteria such as E. coli and S. aureus.[3][4] The potential antimicrobial spectrum of this compound warrants investigation.

  • Oncology Research: The modulation of signaling pathways like NF-κB and mTOR by related compounds suggests that this compound could be explored for its effects on cancer cell proliferation, apoptosis, and metastasis.

Quantitative Data Summary for Forsythiaside A

The following table summarizes key quantitative data for Forsythiaside A, which can serve as a reference for designing experiments with this compound.

ParameterValueModel SystemReference
COX-2 Inhibition 72% inhibition at 30 µMIn vitro assay[2]
DPPH Radical Scavenging EC₅₀ 6.3 µg/mlIn vitro assay[3]
Antibacterial MIC (E. coli) 38.33 µg/mlIn vitro assay[3]
Antibacterial MIC (P. aeruginosa) 38.33 µg/mlIn vitro assay[3]
Antibacterial MIC (S. aureus) 76.67 µg/mlIn vitro assay[3]
Neuroprotection (vs. Aβ₂₅₋₃₅) Effective at 10 and 25 µMPC12 cells[3]
In vivo Anti-inflammatory (COPD model) 15, 30, and 60 mg/kg per dayMouse model[3]
In vivo Cognitive Improvement (SAMP8 model) 120 and 240 mg/kg per dayMouse model[3]

Experimental Protocols

These protocols are adapted from research on Forsythiaside A and should be optimized for this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control, and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the remaining supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and perform statistical analysis (e.g., one-way ANOVA) to determine the dose-dependent inhibitory effects of this compound.

Protocol 2: Western Blot Analysis for Nrf2 Pathway Activation

Objective: To investigate if this compound activates the Nrf2 signaling pathway in response to oxidative stress.

Materials:

  • HepG2 or other suitable cell line

  • This compound

  • Hydrogen peroxide (H₂O₂) or other oxidant

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with different concentrations of this compound for a predetermined time (e.g., 6, 12, 24 hours).

    • In some experiments, co-treat with an oxidant like H₂O₂ to induce stress.

  • Protein Extraction:

    • For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., Nrf2 1:1000, HO-1 1:1000, Lamin B1 1:1000 for nuclear fraction, β-actin 1:5000 for loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Compare the expression levels of Nrf2 and HO-1 in treated versus untreated cells. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.

Visualizations

Signaling Pathway Diagram

Forsythiaside_A_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Forsythiaside_A Forsythiaside A (or this compound) Forsythiaside_A->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Inhibits Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Targets for HO1_protein HO-1 Protein HO1_protein->Oxidative_Stress Reduces Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Enzymes->Oxidative_Stress Reduces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription HO1_mRNA HO-1 mRNA Gene_Transcription->HO1_mRNA HO1_mRNA->HO1_protein Translation

Caption: Proposed Nrf2/HO-1 signaling pathway activation by Forsythiaside A.

Experimental Workflow Diagram

Western_Blot_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylforsythide is a phenylethanoid glycoside naturally occurring in the leaves and fruits of Forsythia suspensa. While extensive research has been conducted on its parent compound, forsythiaside, detailing its anti-inflammatory, antioxidant, antibacterial, and antiviral properties, specific experimental data on this compound remains limited. These application notes provide a comprehensive experimental framework for the investigation of this compound, leveraging established protocols for related compounds to explore its potential therapeutic activities. The following sections outline detailed methodologies for assessing its anti-inflammatory, apoptosis-inducing, and antioxidant effects, along with hypothetical data to serve as a benchmark for experimental design.

Hypothetical Biological Activities and Data

Based on the known biological profile of forsythiaside and other phenylethanoid glycosides, it is hypothesized that this compound will exhibit significant anti-inflammatory, antioxidant, and potentially apoptosis-inducing activities in cancer cell lines.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM)
Nitric Oxide (NO) Production15.85.2
TNF-α Secretion12.53.1
IL-6 Secretion18.24.5
IL-1β Secretion14.93.8

Table 2: Hypothetical Antioxidant Activity of this compound

AssayThis compound IC₅₀ (µM)Ascorbic Acid IC₅₀ (µM)
DPPH Radical Scavenging25.48.7
ABTS Radical Scavenging18.96.5

Table 3: Hypothetical Apoptosis Induction by this compound in Human Colon Cancer Cells (HCT116)

ParameterThis compound (50 µM)Vehicle Control
Apoptotic Cells (%)45.2%5.1%
Caspase-3/7 Activity (Fold Change)4.81.0

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should remain unstimulated.

  • Nitric Oxide Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to each sample.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity

This protocol describes two common methods for assessing the antioxidant potential of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate reader

DPPH Assay Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol.

  • Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100.

ABTS Assay Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 190 µL of the diluted ABTS solution to 10 µL of various concentrations of this compound in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the use of flow cytometry to quantify apoptosis in a cancer cell line (e.g., HCT116) treated with this compound.

Materials:

  • HCT116 human colon cancer cell line

  • RPMI-1640 medium

  • FBS, Penicillin-Streptomycin

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture HCT116 cells in RPMI-1640 medium. Seed 1 x 10⁶ cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Visualizations

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Methylforsythide This compound Methylforsythide->IKK Inhibits workflow Experimental Workflow for this compound Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action Compound This compound Preparation AntiInflammatory Anti-Inflammatory Assay (RAW 264.7 + LPS) Compound->AntiInflammatory Antioxidant Antioxidant Assays (DPPH & ABTS) Compound->Antioxidant Apoptosis Apoptosis Assay (HCT116 Cells) Compound->Apoptosis Data IC50 Calculation & Statistical Analysis AntiInflammatory->Data Antioxidant->Data Apoptosis->Data Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Data->Pathway apoptosis_logic Flow Cytometry Logic for Apoptosis Detection cluster_quadrants Flow Cytometry Quadrants start Treated Cell Population annexin_v Annexin V Staining (Phosphatidylserine Exposure) start->annexin_v pi Propidium Iodide Staining (Membrane Permeability) start->pi q1 Q1: Annexin V (-) / PI (+) Necrotic q2 Q2: Annexin V (+) / PI (+) Late Apoptotic q3 Q3: Annexin V (-) / PI (-) Live q4 Q4: Annexin V (+) / PI (-) Early Apoptotic

Application Notes and Protocols for 11-Methylforsythide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methylforsythide is a phenylethanoid glycoside, a class of natural products known for a variety of biological activities. This document provides an overview of the available data on the effective concentration of this compound in cell culture, along with relevant protocols and pathway information. However, based on a comprehensive review of publicly available scientific literature, specific data on "this compound" is exceptionally limited. Much of the research in this area has focused on its parent compound, forsythoside A, and other related derivatives.

Therefore, this document will summarize the known biological activities of closely related forsythoside compounds to provide a contextual framework for researchers interested in this compound. It is important to note that the effective concentrations and protocols provided are based on these related compounds and should be considered as a starting point for empirical validation with this compound.

Quantitative Data Summary

Due to the absence of specific studies on this compound, the following table summarizes the effective concentrations of the closely related and well-studied compound, forsythoside A, in various cell culture models. These values can serve as a preliminary guide for determining the effective concentration range for this compound.

Table 1: Effective Concentrations of Forsythoside A in Various Cell Lines

Cell LineApplicationEffective Concentration (µM)Observed Effect
Raw264.7Anti-inflammatory10 - 40Inhibition of inflammatory response[1]
MPC-5Anti-oxidative stress25, 50, 100Alleviation of high glucose-induced oxidative stress and inflammation[2]
PC12NeuroprotectionNot specifiedInhibition of acetylcholinesterase and caspase-3[3]
Vero E6Antiviral0.04 - 100No cytotoxicity observed[4]

Experimental Protocols

The following are generalized protocols for cell culture experiments based on studies involving forsythoside A. These should be adapted and optimized for experiments with this compound.

General Cell Culture and Treatment Protocol
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.

  • Cell Culture Conditions: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C.

  • Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in a fresh culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of the solvent) should be included in all experiments.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific assay.

  • Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, western blotting, or RT-qPCR.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in the general protocol.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not documented, research on forsythoside A suggests potential involvement in anti-inflammatory and neuroprotective pathways. Forsythoside A has been shown to inhibit the p38 JNK/MAPK/ERK and NF-κB signaling pathways in the context of inflammation.[1] In neuroprotection, it has been linked to the cannabinoid receptor 1 (CB1R)-dependent nuclear factor-κB (NF-κB) pathway.[3]

Hypothesized Anti-Inflammatory Signaling Pathway for Forsythoside Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus MAPK_Kinases p38/JNK/ERK Inflammatory_Stimulus->MAPK_Kinases NFkB_Complex IκB-NF-κB Inflammatory_Stimulus->NFkB_Complex MAPK_Kinases->NFkB_Complex NFkB NF-κB NFkB_Complex->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Forsythoside_Derivative Forsythoside Derivative (e.g., this compound) Forsythoside_Derivative->MAPK_Kinases Inhibits Forsythoside_Derivative->NFkB_Complex Inhibits G Start Start: Hypothesis Generation Protocol_Dev Protocol Development (based on Forsythoside A data) Start->Protocol_Dev Dose_Response Dose-Response & Time-Course (e.g., MTT Assay) Protocol_Dev->Dose_Response Determine_EC Determine Effective Concentration Dose_Response->Determine_EC Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Determine_EC->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis End End: Characterization of This compound Activity Pathway_Analysis->End

References

Application Notes and Protocols for In Vitro Assays Using 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the bioactivities of forsythiaside A and forsythiaside B. However, specific data for 11-Methylforsythide is not currently available. This document provides detailed protocols and application notes based on the known activities of the closely related compounds, forsythiaside A and B, as a predictive guide for investigating this compound. It is strongly recommended that these protocols be adapted and optimized for the specific experimental conditions and objectives.

Introduction

This compound, a phenylethanoid glycoside, is structurally related to forsythiaside A and B, compounds isolated from Forsythia suspensa. Forsythiasides are recognized for their significant anti-inflammatory and antioxidant properties.[1][2][3] These effects are primarily attributed to their ability to modulate key cellular signaling pathways, namely the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][4] These pathways are critical in the cellular response to inflammation and oxidative stress, making this compound a compound of interest for drug discovery and development in these areas.

Mechanism of Action

Based on the activities of related forsythiasides, this compound is hypothesized to exert its biological effects through a dual mechanism:

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1][3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Forsythiasides have been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][3]

  • Activation of the Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[2][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their transcription. Forsythiasides have been demonstrated to activate the Nrf2 pathway, enhancing the cell's capacity to counteract oxidative damage.[2][4]

Quantitative Data Summary

As specific quantitative data for this compound is not yet available, the following table summarizes the reported in vitro activity of the related compound, Forsythiaside A. This data can serve as a preliminary benchmark for designing experiments with this compound.

CompoundAssayTargetConcentrationResult
Forsythiaside ACOX-2 Inhibition AssayCyclooxygenase-2 (COX-2)30 µM72% inhibition

Experimental Protocols

Herein are detailed protocols for in vitro assays relevant to the investigation of this compound's anti-inflammatory and antioxidant activities.

NF-κB Activation Assay (Luciferase Reporter Gene Assay)

This assay quantitatively measures the activation of the NF-κB signaling pathway in response to an inflammatory stimulus and the inhibitory effect of a test compound.

Materials:

  • HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (or Forsythiaside A/B as a positive control)

  • Phosphate Buffered Saline (PBS)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells expressing the NF-κB luciferase reporter into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and replace it with 90 µL of fresh serum-free DMEM. Add 10 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Inflammatory Stimulation: Prepare a solution of LPS (e.g., 1 µg/mL final concentration) or TNF-α (e.g., 10 ng/mL final concentration) in serum-free DMEM. Add 10 µL of the stimulus to the wells containing the compound and to the positive control wells (no compound). Add 10 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 antioxidant response pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

  • HepG2 cells stably or transiently transfected with an ARE-luciferase reporter plasmid

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or Forsythiaside A/B)

  • Sulforaphane (as a positive control)

  • Phosphate Buffered Saline (PBS)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2-ARE luciferase reporter cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete MEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., sulforaphane) in serum-free MEM. Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Follow the same procedure as described in the NF-κB Activation Assay (Protocol 1, step 5).

  • Data Analysis: Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the log of the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • 96-well flat-bottom tissue culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight.

  • Compound Treatment and Stimulation: The next day, replace the medium with 90 µL of fresh medium. Add 10 µL of serial dilutions of this compound. After 1 hour of pre-treatment, add 10 µL of LPS (1 µg/mL final concentration) to stimulate NO production. Include control wells (unstimulated, stimulated without compound).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition for each concentration of this compound. Calculate the IC₅₀ value.

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IkBa IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Methylforsythide This compound Methylforsythide->IKK Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Inhibition (Degradation) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Methylforsythide This compound Methylforsythide->Keap1 Inactivation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Proposed activatory effect of this compound on the Nrf2 signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, HepG2, RAW 264.7) Compound_Treatment 2. Compound Treatment (this compound) Cell_Culture->Compound_Treatment Stimulation 3. Stimulation (e.g., LPS, TNF-α, or Oxidative Stressor) Compound_Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Assay 5. In Vitro Assay (Luciferase, Griess, etc.) Incubation->Assay Data_Analysis 6. Data Analysis (IC50/EC50 Determination) Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Studies of 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies on 11-Methylforsythide are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the closely related compound, Forsythiaside A, and general principles of in vivo animal research. These guidelines are intended to serve as a starting point for researchers and drug development professionals and should be adapted based on emerging data and specific experimental goals.

Introduction

This compound, a derivative of forsythoside, is a compound of interest for its potential therapeutic properties, likely mirroring the anti-inflammatory and anti-cancer activities of its parent compounds. These protocols outline the use of animal models for investigating the pharmacokinetic (PK), anti-inflammatory, and anti-tumor efficacy of this compound in vivo.

Animal Models

The choice of animal model is critical and depends on the research question. Commonly used rodent models are suitable for initial in vivo assessments.

  • For Pharmacokinetic Studies: Mice (e.g., CD-1, C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are standard models for evaluating the absorption, distribution, metabolism, and excretion (ADME) of novel compounds.[1][2]

  • For Anti-Inflammatory Studies: Models of induced inflammation, such as carrageenan-induced paw edema in rats or croton oil-induced ear edema in mice, are widely used to screen for anti-inflammatory activity.[3][4][5]

  • For Anti-Cancer Studies: Immunodeficient mice (e.g., athymic nude, SCID) are frequently used for subcutaneous xenograft models with human cancer cell lines.[6][7] For studies involving the immune system's role, syngeneic models in immunocompetent mice are appropriate.[7]

Experimental Protocols

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound.

Animal Model: Male Sprague-Dawley rats (200-250 g).

Protocol:

  • Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide animals into two groups for intravenous (IV) and oral (PO) administration.

  • Dosing Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, 10% DMSO in sterile water). The formulation should be sterile for IV administration.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points.

    • IV route: 5, 15, 30, 60, 120, and 240 minutes post-administration.[1]

    • PO route: 15, 30, 60, 120, 240, and 360 minutes post-administration.[1]

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[1]

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Quantitative Data Summary:

ParameterIV AdministrationPO Administration
Dose (mg/kg)1050
Cmax (ng/mL)TBDTBD
Tmax (h)TBDTBD
AUC (0-t) (ngh/mL)TBDTBD
AUC (0-inf) (ngh/mL)TBDTBD
t1/2 (h)TBDTBD
CL (L/h/kg)TBDN/A
Vd (L/kg)TBDN/A
F (%)N/ATBD

TBD: To be determined experimentally.

Experimental Workflow for Pharmacokinetic Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping (IV & PO) acclimatization->grouping dosing_prep Dosing Preparation administration Drug Administration dosing_prep->administration grouping->administration sampling Blood Sampling administration->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Animal Model: Male Wistar rats (180-220 g).

Protocol:

  • Animal Acclimatization and Grouping: Acclimate rats for one week. Divide them into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg).

  • Dosing: Administer the vehicle, indomethacin, or this compound orally one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Quantitative Data Summary:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Control (Vehicle)-TBD0
Indomethacin10TBDTBD
This compound25TBDTBD
This compound50TBDTBD
This compound100TBDTBD

TBD: To be determined experimentally.

Signaling Pathway for Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Inflammatory Response cluster_inhibition Inhibition Carrageenan Carrageenan Histamine Histamine/Serotonin Carrageenan->Histamine Phase 1 Prostaglandins Prostaglandins Carrageenan->Prostaglandins Phase 2 Vasodilation Vasodilation Histamine->Vasodilation Cytokines Cytokines (TNF-α, IL-1β) Prostaglandins->Cytokines Increased_Permeability Increased Permeability Prostaglandins->Increased_Permeability Edema Edema Cytokines->Edema Vasodilation->Edema Increased_Permeability->Edema Methylforsythide This compound Methylforsythide->Prostaglandins Methylforsythide->Cytokines

Caption: Putative mechanism of action for this compound in inflammation.

Anti-Tumor Efficacy: Xenograft Model

Objective: To assess the anti-tumor activity of this compound in a human cancer xenograft model.

Animal Model: Female athymic nude mice (4-6 weeks old).

Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., SK-OV-3 ovarian cancer cells) under standard conditions.[6]

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100 mm³, randomize mice into a vehicle control group and treatment groups.

  • Treatment: Administer this compound (e.g., 25, 50 mg/kg) or vehicle intraperitoneally (IP) or orally (PO) daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Quantitative Data Summary:

GroupDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)Body Weight Change (%)
Control (Vehicle)-TBDTBDTBD
This compound25TBDTBDTBD
This compound50TBDTBDTBD

TBD: To be determined experimentally.

Experimental Workflow for Xenograft Studies

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation cell_culture Cancer Cell Culture inoculation Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth grouping Randomization tumor_growth->grouping treatment Daily Treatment grouping->treatment monitoring Tumor & Weight Measurement treatment->monitoring endpoint Endpoint & Tumor Excision monitoring->endpoint analysis Ex Vivo Analysis endpoint->analysis

Caption: Workflow for assessing anti-tumor efficacy in a xenograft model.

Acute Toxicity Study

A preliminary acute toxicity study is recommended to determine the safety profile of this compound. This can be conducted in mice by administering escalating single doses and observing for signs of toxicity and mortality over 14 days.[8]

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. Researchers should optimize these protocols based on the specific properties of the compound and their research objectives. Thorough characterization of the compound's efficacy and safety in these preclinical models is a crucial step in its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Quantification of 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the quantification of 11-Methylforsythide, a key derivative of forsythoside A found in Forsythia suspensa. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, quality control of herbal preparations, and various research applications.

Introduction to this compound and its Analytical Importance

This compound is a methylated derivative of forsythiaside A, a major active phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. Forsythia suspensa has a long history of use in traditional medicine for its anti-inflammatory, antioxidant, and antiviral properties.[1][2] The pharmacological activities of forsythiasides are attributed to their ability to modulate various signaling pathways, including the NF-κB, PI3K/AKT, and MAPK pathways.[1][3][4][5] Accurate quantification of this compound and its parent compounds is crucial for understanding their pharmacokinetic profiles, ensuring the quality and consistency of herbal medicinal products, and elucidating their mechanisms of action.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the sensitive and selective quantification of forsythiasides and their metabolites in complex matrices such as plant extracts and biological samples.[6][7]

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Principle:

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, usually consisting of water (often with an acid modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol). Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.

Advantages:

  • Robust and widely available technique.

  • Provides accurate and precise quantification.

  • Cost-effective compared to LC-MS/MS.

Limitations:

  • Lower sensitivity compared to LC-MS/MS.

  • Potential for interference from co-eluting compounds in complex matrices.

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a general method for the quantification of this compound in plant extracts. Optimization may be required based on the specific matrix and instrumentation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Solvents: HPLC grade acetonitrile, methanol, and water; formic acid.

  • This compound reference standard.

  • Sample preparation materials: Syringe filters (0.45 µm), vials.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-10 min, 10-25% B10-25 min, 25-40% B25-30 min, 40-10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation (Plant Extract):

  • Accurately weigh 1.0 g of powdered Forsythia suspensa fruit.

  • Add 25 mL of 70% methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC quantification of this compound.

Application Note 2: Ultrasensitive Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle:

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (related to the molecular weight of this compound) is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low levels, making it ideal for pharmacokinetic studies in biological matrices.[8][9]

Advantages:

  • High sensitivity (ng/mL to pg/mL range).

  • High selectivity, minimizing matrix effects.

  • Provides structural confirmation of the analyte.

  • Suitable for complex biological matrices like plasma and urine.

Limitations:

  • Higher cost of instrumentation and maintenance.

  • Requires more expertise for method development and operation.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma

This protocol is designed for the quantification of this compound in plasma samples for pharmacokinetic studies.

1. Instrumentation and Materials:

  • LC-MS/MS system (Triple Quadrupole).

  • UPLC/UHPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid.

  • This compound reference standard and an appropriate internal standard (IS) (e.g., a structurally similar compound not present in the sample).

  • Sample preparation materials: Protein precipitation plates or tubes, centrifuge.

2. LC-MS/MS Conditions:

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min, 5% B0.5-3.0 min, 5-95% B3.0-4.0 min, 95% B4.1-5.0 min, 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound
Collision Energy To be optimized
Declustering Potential To be optimized

3. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of this compound and the IS in methanol.

  • Prepare calibration standards by spiking blank plasma with working solutions of this compound to cover the expected concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow for LC-MS/MS Analysis:

Caption: Workflow for LC-MS/MS quantification in plasma.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL (r² > 0.999)
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Precision (RSD%) Intra-day: < 2%, Inter-day: < 5%
Accuracy (%) 95 - 105%
Recovery (%) 92 - 98%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.998)
LOD 0.2 ng/mL
LOQ 1.0 ng/mL
Precision (RSD%) Intra-day: < 10%, Inter-day: < 15%
Accuracy (%) 85 - 115%
Matrix Effect (%) 90 - 110%

Signaling Pathways Modulated by Forsythosides

Compounds from Forsythia suspensa, including forsythiasides, have been shown to exert their pharmacological effects by modulating key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is essential for drug development professionals.

1. NF-κB Signaling Pathway: Forsythiasides can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1] They can achieve this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

NFkB_Pathway cluster_nucleus Nucleus Forsythoside This compound IKK IKK Forsythoside->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB NFkB_translocated NF-κB NFkB->NFkB_translocated translocates Toll_Like_Receptor TLR4 MyD88 MyD88 Toll_Like_Receptor->MyD88 MyD88->IKK Nucleus Nucleus Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) NFkB_translocated->Inflammation induces

Caption: Inhibition of the NF-κB signaling pathway.

2. PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is involved in cell survival, proliferation, and inflammation. Some studies suggest that active components in Forsythia suspensa can modulate this pathway, for instance, in the context of viral infections.[3] Inhibition of the PI3K/AKT pathway can lead to a reduction in pro-inflammatory responses.

PI3K_AKT_Pathway Forsythoside This compound PI3K PI3K Forsythoside->PI3K inhibits Receptor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Targets (e.g., mTOR, NF-κB) AKT->Downstream Response Cellular Response Downstream->Response

Caption: Modulation of the PI3K/AKT signaling pathway.

3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a critical role in cellular responses to stress and inflammation. Forsythoside A has been shown to inactivate the MAPK pathway, thereby reducing the production of inflammatory mediators.[5]

MAPK_Pathway Forsythoside This compound MAPK MAPK (p38, JNK, ERK) Forsythoside->MAPK inhibits Stimulus Stress/Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Gene Expression TranscriptionFactors->Inflammation

Caption: Inhibition of the MAPK signaling pathway.

References

Application Note and Protocol: Quantitative Determination of 11-Methylforsythide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methylforsythide is a phenylethanoid glycoside that has garnered interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for related compounds, such as forsythoside A, and offers a robust approach for routine analysis.[1][2][3][4]

Principle

The method employs reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous solution is used to elute the compound. The gradient elution allows for optimal separation of the analyte of interest. Detection and quantification are achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (0.01 mg sensitivity).

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

    • Ultrasonic bath.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Glacial acetic acid (analytical grade).

    • Ultrapure water (18.2 MΩ·cm).

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods for similar compounds and may require optimization for specific sample matrices.[1][2][3]

ParameterCondition
HPLC Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: 0.2% Acetic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 15-20% B5-15 min: 20-30% B15-25 min: 30-50% B25-30 min: 50-15% B (return to initial)30-35 min: 15% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 330 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Plant Material:

    • Weigh 1.0 g of powdered plant material into a centrifuge tube.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

5. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high).

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank sample matrix with known amounts of this compound at three different concentration levels and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be done by analyzing a blank sample and a spiked sample.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linear Regression y = 15234x - 120
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
51.82.598.5
251.21.9101.2
750.91.599.3

Table 3: LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Collection (e.g., Plant Material) Extraction Extraction / Dissolution Sample->Extraction Standard This compound Reference Standard Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (330 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System Solvent Solvent Reservoir (Mobile Phase) Pump Pump Solvent->Pump Mobile Phase Flow Injector Autosampler/ Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Sample Injection Detector Detector (e.g., UV-Vis) Column->Detector Elution DataSystem Data Acquisition System Detector->DataSystem Signal Waste Waste Detector->Waste

Caption: Logical diagram of a high-performance liquid chromatography system.

References

Preparing 11-Methylforsythide Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of 11-Methylforsythide stock solutions for use in various research applications. The information is intended to ensure accurate and reproducible experimental results.

Introduction

This compound is a natural product, classified as an iridoid. While the specific biological activities of this compound are not extensively documented in publicly available literature, related compounds such as forsythosides and other phenylethanoid glycosides have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3][4] Proper preparation of stock solutions is the first critical step in investigating the biological properties of this compound. This guide outlines the necessary procedures for solubilization, storage, and handling of this compound to maintain its integrity and ensure experimental consistency.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 404.37 g/mol MedChemExpress
Chemical Formula C₁₇H₂₄O₁₁MedChemExpress
CAS Number 159598-00-2MedChemExpress[5]
Appearance Solid powder (assumed)General Knowledge
Purity >98% (typical for research grade)General Knowledge

Stock Solution Preparation

The selection of an appropriate solvent is critical for the successful preparation of a stock solution. Based on the chemical class of this compound (a glycoside), polar organic solvents and aqueous solutions are generally suitable.

Recommended Solvents and Storage

General recommendations for solvent selection and subsequent storage of this compound solutions are provided in Table 2.

Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended Storage TemperatureMaximum Recommended Storage Duration
DMSO-20°C or -80°C1 month at -20°C, 6 months at -80°C
Water-20°C or -80°C1 month at -20°C, 6 months at -80°C
Ethanol-20°C or -80°C1 month at -20°C, 6 months at -80°C

Note: It is strongly recommended to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Aliquoting the stock solution into single-use vials is best practice.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tube

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 404.37 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 404.37 g/mol x 1000 mg/g = 4.04 mg

  • Weigh the this compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh out 4.04 mg of this compound powder into the tared tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the powder.

    • Cap the tube securely.

  • Ensure complete dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow and Considerations

The successful application of this compound in experiments requires careful planning of the workflow, from stock solution preparation to the final assay.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Add Solvent aliquot Aliquot & Store dissolve->aliquot Vortex/Sonicate dilute Prepare Working Solution aliquot->dilute Thaw treat Treat Cells/System dilute->treat Add to Media/Buffer assay Perform Assay treat->assay acquire Acquire Data assay->acquire analyze Analyze & Interpret acquire->analyze

Workflow for preparing and using this compound solutions.
Preparation of Working Solutions

For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. A 1:100 dilution of the 10 mM stock will yield a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium or buffer.

  • Further dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.

Always prepare working solutions fresh on the day of the experiment.

Potential Biological Activity and Signaling Pathways

While specific data for this compound is limited, the broader class of forsythosides and phenylethanoid glycosides has been reported to possess various biological activities. These activities often involve modulation of key cellular signaling pathways. A potential, though unconfirmed, area of investigation could be its effect on inflammatory or oxidative stress pathways.

Given the anti-inflammatory properties of related compounds, a hypothetical signaling pathway that could be investigated is the NF-κB pathway, a central regulator of inflammation.

hypothetical_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates compound This compound (Hypothetical) compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds genes Pro-inflammatory Gene Expression DNA->genes Induces

Hypothetical modulation of the NF-κB pathway by this compound.

Disclaimer: The signaling pathway diagram is hypothetical and intended for illustrative purposes based on the activities of related compounds. Experimental validation is required to determine the actual mechanism of action of this compound.

Conclusion

This application note provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will help ensure the quality and reproducibility of experimental data. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this natural product.

References

11-Methylforsythide: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

I. Overview

11-Methylforsythide is a phenylethanoid glycoside that can be isolated from Forsythia species. While specific research on this compound is limited, the broader class of phenylethanoid glycosides, particularly forsythoside A, has been studied for various biological activities. This document provides potential applications and experimental protocols for this compound based on the known activities of structurally related compounds. Researchers are encouraged to use this information as a starting point for their own investigations.

Commercial Suppliers:

  • MedChemExpress[1]

  • BOC Sciences

  • BioCrick[2][3][4]

Chemical Properties:

PropertyValue
CAS Number 159598-00-2
Molecular Formula C₁₇H₂₄O₁₁
Molecular Weight 404.37 g/mol

II. Potential Research Applications

Based on studies of related compounds such as forsythoside A, this compound may be investigated for the following biological activities:

  • Antioxidant Activity: Phenylethanoid glycosides from Forsythia suspensa have demonstrated antioxidant properties.[5][6][7][8] This suggests that this compound could be a subject of interest for studies on cellular oxidative stress.

  • Anti-inflammatory Effects: Forsythoside A has been shown to possess anti-inflammatory properties.[6] Therefore, this compound could be explored for its potential to modulate inflammatory pathways.

  • Antibacterial Activity: Several compounds isolated from Forsythia suspensa have exhibited antibacterial effects against various strains.[5][8][9] This opens the possibility for investigating this compound as a potential antibacterial agent.

  • Nrf2 Pathway Activation: Some studies suggest that compounds from Forsythia suspensa can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[7]

III. Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

A. In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol is designed to assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the various concentrations of this compound.

    • Add 50 µL of the DPPH solution to each well.

    • As a control, add 50 µL of methanol and 50 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH scavenging activity can be calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Quantitative Data (Hypothetical):

Concentration of this compound (µg/mL)DPPH Scavenging Activity (%)
1015.2 ± 1.8
2535.8 ± 2.5
5062.1 ± 3.1
10085.4 ± 4.2
B. In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol assesses the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.

Quantitative Data (Hypothetical):

TreatmentNitrite Concentration (µM)
Control1.2 ± 0.3
LPS (1 µg/mL)25.6 ± 2.1
LPS + this compound (10 µM)18.4 ± 1.5
LPS + this compound (25 µM)12.1 ± 1.1
LPS + this compound (50 µM)6.8 ± 0.7
C. Nrf2 Activation Assay

This protocol describes a method to determine if this compound can activate the Nrf2 signaling pathway using a reporter gene assay.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the ARE-luciferase reporter cells in an appropriate medium.

    • Seed the cells in a white, clear-bottom 96-well plate.

    • Treat the cells with various concentrations of this compound for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Measurement:

    • Measure the luminescence using a luminometer.

Quantitative Data (Hypothetical):

Concentration of this compound (µM)Fold Induction of Luciferase Activity
11.5 ± 0.2
53.2 ± 0.4
105.8 ± 0.6
258.1 ± 0.9

IV. Visualizations

A. Hypothetical Signaling Pathway of this compound in Nrf2 Activation

Nrf2_Activation_Pathway cluster_nucleus Nucleus This compound This compound Cell Membrane Cell Membrane Keap1 Keap1 Cell Membrane->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination Ubiquitination Keap1->Ubiquitination Promotes Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation ARE ARE Nrf2->ARE Binds to Ubiquitination->Nrf2 Nucleus Nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: Hypothetical Nrf2 activation by this compound.

B. Experimental Workflow for In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Workflow Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Adhere overnight Adhere overnight Seed RAW 264.7 cells->Adhere overnight Pre-treat with this compound Pre-treat with this compound Adhere overnight->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate 24 hours Incubate 24 hours Stimulate with LPS->Incubate 24 hours Collect supernatant Collect supernatant Incubate 24 hours->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure Absorbance at 540 nm Measure Absorbance at 540 nm Griess Assay->Measure Absorbance at 540 nm Analyze Data Analyze Data Measure Absorbance at 540 nm->Analyze Data End Analyze Data->End

Caption: Workflow for assessing anti-inflammatory effects.

References

Application Notes and Protocols for 11-Methylforsythide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data and established applications for 11-Methylforsythide are not publicly available. The following application notes and protocols are based on the known biological activities of related forsythide compounds and general principles of drug discovery. These are intended to serve as a guide for researchers and scientists to investigate the potential therapeutic applications of this compound.

Introduction

This compound is a derivative of forsythide, a class of phenylethanoid glycosides isolated from plants of the Forsythia genus. Compounds from Forsythia species have been traditionally used in medicine and have been shown to possess a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antibacterial effects.[1][2][3][4][5][6][7] The addition of a methyl group to the forsythide scaffold may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, selectivity, or metabolic stability.

These application notes provide a framework for the initial screening and characterization of this compound in two key therapeutic areas where forsythia-derived compounds have shown promise: inflammation and neuroprotection.

Application Note 1: Anti-Inflammatory Activity

Potential Applications:

  • Treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

  • Alleviation of acute inflammatory responses.

  • Topical application for inflammatory skin conditions.

Background: Many forsythide-related compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[2][8][9][10] The protocols below are designed to assess the anti-inflammatory potential of this compound in vitro.

Experimental Protocol: In Vitro Anti-Inflammatory Screening

1. Cell Culture:

  • RAW 264.7 murine macrophage cell line is a suitable model. Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and mix with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA):

  • Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Procedure:

    • Following the same treatment protocol as the Griess assay, collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

Hypothetical Data Presentation

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

CompoundCC₅₀ (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compound>10015.225.832.1
Forsythide (Control)>10028.545.355.7
Dexamethasone (Control)>1000.50.20.3

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Application Note 2: Neuroprotective Activity

Potential Applications:

  • Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2]

  • Protection against neuronal damage caused by oxidative stress or excitotoxicity.

  • Amelioration of chemotherapy-induced peripheral neuropathy.[11][12]

Background: Extracts from Forsythia have demonstrated neuroprotective effects in various in vitro and in vivo models.[2][3][4][11] The proposed mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system. The following protocols outline a basic screening strategy to evaluate the neuroprotective potential of this compound.

Experimental Protocol: In Vitro Neuroprotection Screening

1. Cell Culture:

  • SH-SY5Y human neuroblastoma cells are a common model. Culture in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.

  • For a more neuron-like phenotype, differentiate cells with retinoic acid (10 µM) for 5-7 days.

2. Neurotoxicity Model:

  • Induce neurotoxicity using an appropriate agent. Common choices include:

    • Oxidative Stress: 6-hydroxydopamine (6-OHDA) or H₂O₂.

    • Excitotoxicity: Glutamate.

    • Mitochondrial Dysfunction: Rotenone.[2][4]

3. Neuroprotection Assay (MTT or LDH Assay):

  • Objective: To assess the ability of this compound to protect neuronal cells from a toxic insult.

  • Procedure:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

    • Add the neurotoxic agent (e.g., 100 µM 6-OHDA) and incubate for an additional 24 hours.

    • Assess cell viability using the MTT assay as described previously, or measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the culture medium using an LDH assay kit.

4. Reactive Oxygen Species (ROS) Measurement:

  • Objective: To determine if the neuroprotective effect of this compound is mediated by its antioxidant activity.

  • Procedure:

    • Follow the same treatment protocol as the neuroprotection assay.

    • After treatment, load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

Hypothetical Data Presentation

Table 2: Hypothetical Neuroprotective Effect of this compound against 6-OHDA-induced Toxicity

TreatmentCell Viability (%)Relative ROS Levels (%)
Control100 ± 5.2100 ± 7.8
6-OHDA (100 µM)45 ± 3.1250 ± 15.4
6-OHDA + this compound (1 µM)55 ± 4.5210 ± 12.1
6-OHDA + this compound (10 µM)78 ± 5.8140 ± 9.5
6-OHDA + Forsythide (10 µM)65 ± 4.9175 ± 11.3

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Lead Identification cluster_2 Phase 3: Lead Optimization Initial Screening Initial Screening Cytotoxicity Assay Cytotoxicity Assay Initial Screening->Cytotoxicity Assay Primary Bioassays Primary Bioassays Cytotoxicity Assay->Primary Bioassays Hit Identification Hit Identification Primary Bioassays->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Mechanism of Action Dose-Response Studies->Mechanism of Action Initial SAR Initial SAR Mechanism of Action->Initial SAR Chemical Synthesis Chemical Synthesis Initial SAR->Chemical Synthesis In Vivo Models In Vivo Models Chemical Synthesis->In Vivo Models ADME/Tox ADME/Tox In Vivo Models->ADME/Tox Optimized Lead Optimized Lead ADME/Tox->Optimized Lead

Caption: General workflow for natural product drug discovery.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces LPS LPS TLR4 TLR4 LPS->TLR4 Binds TLR4->IKK Activates Methylforsythide This compound Methylforsythide->IKK Inhibits

Caption: Hypothesized mechanism of this compound on the NF-κB pathway.

References

11-Methylforsythide: A Potential Marker for Quality Control and Pharmacological Research in Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-Methylforsythide is a phenylethanoid glycoside that has been identified in Forsythia suspensa, a plant widely used in traditional herbal medicine. The fruits and leaves of Forsythia suspensa have been recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As the interest in herbal medicine continues to grow, the need for reliable chemical markers for quality control and standardization becomes increasingly critical. This compound, as a constituent of Forsythia suspensa, presents itself as a potential candidate for such a marker. This document provides a comprehensive overview of this compound, including its detection, potential biological activities, and protocols for its analysis, to support further research and development in herbal medicine.

Quantitative Data

While specific quantitative data for this compound remains limited in publicly available literature, its presence has been confirmed in both the fruits and leaves of Forsythia suspensa through advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (UPLC-ESI-QQQ-MS/MS).[1][2] A metabolome analysis of Forsythia suspensa detected the presence of 11-methyl-forsythide and revealed a positive correlation with the levels of forsythoside B in both leaves and fruits, suggesting a potential biosynthetic relationship.[1][2] Further quantitative studies are necessary to establish the concentration range of this compound in various parts of the plant at different growth stages and in different geographical locations to validate its utility as a reliable marker compound.

Table 1: Detection of this compound in Forsythia suspensa

Plant PartAnalytical MethodFindingReference
FruitsUPLC-ESI-QQQ-MS/MSDetected[1][2]
LeavesUPLC-ESI-QQQ-MS/MSDetected[1][2]

Experimental Protocols

Protocol 1: Extraction of this compound from Forsythia suspensa

This protocol outlines a general procedure for the extraction of phenylethanoid glycosides, including this compound, from Forsythia suspensa plant material.

Materials:

  • Dried and powdered Forsythia suspensa fruits or leaves

  • 70% Ethanol

  • Rotary evaporator

  • Freeze-dryer

  • Filter paper

Procedure:

  • Weigh 100 g of powdered plant material and place it in a flask.

  • Add 1 L of 70% ethanol to the flask.

  • Macerate the mixture at room temperature for 24 hours with occasional shaking.

  • Filter the extract through filter paper to separate the solid residue.

  • Repeat the extraction process with the residue two more times with fresh 70% ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Freeze-dry the concentrated extract to obtain a crude powder.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Quantification of this compound using UPLC-ESI-QQQ-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are crucial for accurate and reliable results.

Instrumentation and Conditions:

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate this compound from other components. An example could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined using a standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum sensitivity.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Analysis: Inject the calibration standards and samples onto the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of isolated this compound are scarce, the known pharmacological effects of Forsythia suspensa extracts provide a basis for hypothesizing its potential roles. Extracts of Forsythia suspensa have demonstrated significant anti-inflammatory and antioxidant properties.

Anti-Inflammatory Activity

Forsythia suspensa extracts have been shown to inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is potentially mediated through the regulation of key signaling pathways.

Potential Signaling Pathway:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 dimer to the nucleus, where it induces the transcription of pro-inflammatory genes. It is plausible that this compound could exert anti-inflammatory effects by inhibiting one or more steps in this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p65/p50 (Inactive) IkBa->NFkB_inactive Inhibits NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Methylforsythide This compound (Hypothesized) Methylforsythide->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antioxidant and Neuroprotective Activities

Extracts of Forsythia suspensa have also exhibited antioxidant and neuroprotective effects. These activities are often linked to the modulation of cellular stress response pathways.

Potential Signaling Pathway:

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of external stimuli, including oxidative stress. The pathway consists of several cascades, including ERK, JNK, and p38 MAPK, which can regulate cell survival and apoptosis. It is conceivable that this compound could contribute to the neuroprotective effects of Forsythia suspensa by modulating the MAPK signaling pathway, potentially promoting cell survival and reducing apoptosis in response to neurotoxic insults.

MAPK_Signaling_Pathway Stress Oxidative Stress Neurotoxins ASK1 ASK1 Stress->ASK1 Activates MKK MKK4/7, MKK3/6 ASK1->MKK Phosphorylates JNK_p38 JNK / p38 MKK->JNK_p38 Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis Promotes Cell_Survival Cell Survival JNK_p38->Cell_Survival Inhibits Methylforsythide This compound (Hypothesized) Methylforsythide->Stress Inhibits? Methylforsythide->JNK_p38 Inhibits?

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound as a marker compound.

Experimental_Workflow Start Start: Plant Material (Forsythia suspensa) Extraction Extraction Start->Extraction Purification Isolation & Purification (e.g., Column Chromatography) Extraction->Purification Identification Structural Identification (NMR, MS) Purification->Identification Quantification Quantitative Analysis (UPLC-MS/MS) Purification->Quantification Bioactivity Biological Activity Assays (Anti-inflammatory, Antioxidant) Purification->Bioactivity Identification->Quantification Marker_Validation Marker Compound Validation Quantification->Marker_Validation Signaling Signaling Pathway Analysis (Western Blot, RT-PCR) Bioactivity->Signaling Signaling->Marker_Validation End End: Application in Herbal Medicine QC Marker_Validation->End

References

Application Notes and Protocols for 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11-Methylforsythide is a derivative of forsythide, a phenylethanoid glycoside found in plants of the Forsythia genus. Forsythide and its analogues have attracted scientific interest due to their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These activities suggest potential applications in drug discovery and development. This document provides a general framework for the safe handling and preliminary investigation of this compound in a laboratory setting.

Safety and Handling Guidelines

As specific toxicity data for this compound is unavailable, it should be handled as a compound with unknown toxicity. The following precautions are mandatory:

2.1 Personal Protective Equipment (PPE)

A comprehensive list of required personal protective equipment is provided in the table below.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Body Protection A lab coat should be worn at all times.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure.

2.2 Engineering Controls

All work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station should be readily accessible.

2.3 Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

ParameterGuideline
Storage Temperature Store at -20°C for long-term stability.
Storage Conditions Keep in a tightly sealed, light-resistant container.
Incompatibilities Avoid strong oxidizing agents.

2.4 Spill and Waste Disposal

In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are generalized protocols for the initial in vitro investigation of this compound.

3.1 Preparation of Stock Solutions

A standardized procedure for preparing stock solutions is essential for experimental reproducibility.

StepProcedure
1 Equilibrate the vial of this compound to room temperature before opening.
2 Weigh the desired amount of the compound using an analytical balance.
3 Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
4 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
5 Store the stock solution aliquots at -20°C.

3.2 General Cell-Based Assay Workflow

This workflow outlines a general procedure for testing the biological activity of this compound on cultured cells.

experimental_workflow prep Prepare Stock Solution (10 mM in DMSO) cell_culture Seed Cells in Multi-well Plates prep->cell_culture Dilute to working concentrations treatment Treat Cells with Diluted This compound cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Biological Assay (e.g., MTT, Western Blot, ELISA) incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis

General workflow for cell-based assays with this compound.

Putative Signaling Pathways

Based on the known anti-inflammatory and antioxidant activities of related forsythide compounds, this compound may modulate similar signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response 11_Methylforsythide 11_Methylforsythide ROS Reactive Oxygen Species (ROS) 11_Methylforsythide->ROS Scavenges NFkB NF-κB Pathway 11_Methylforsythide->NFkB Inhibits MAPK MAPK Pathway 11_Methylforsythide->MAPK Modulates Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) 11_Methylforsythide->Antioxidant_Response Activates ROS->NFkB Activates Inflammatory_Response Pro-inflammatory Cytokine Production NFkB->Inflammatory_Response Induces MAPK->Inflammatory_Response Induces

Hypothetical signaling pathways modulated by this compound.

Note: The depicted pathways are speculative and require experimental validation for this compound.

Conclusion

While this compound presents an interesting compound for further research based on the activities of its parent compounds, the lack of specific safety and biological data necessitates a cautious and systematic approach. The guidelines and protocols provided herein offer a starting point for researchers to handle and investigate this compound safely and effectively. It is imperative to conduct a thorough literature search for any new information that may become available and to perform all work under the guidance of established laboratory safety protocols.

Troubleshooting & Optimization

Technical Support Center: 11-Methylforsythide Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 11-Methylforsythide, particularly concerning its solubility for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of forsythoside, a phenylethanoid glycoside extracted from plants of the Forsythia genus. Like many natural product-derived compounds, it is often characterized by poor water solubility. This low aqueous solubility can pose a significant challenge for its use in various in vitro and in vivo experimental models, potentially leading to inaccurate or unreliable results due to precipitation or non-homogenous concentrations in test media.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are typically required. The choice of solvent can impact the final concentration achievable and its compatibility with your experimental system. Below is a table summarizing common solvents and general guidance.

Q3: My this compound is not dissolving in my desired aqueous buffer for my cell-based assay. What can I do?

A3: Direct dissolution in aqueous buffers is often difficult. The recommended approach is to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute this stock into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the cells or the assay. A final DMSO concentration of less than 0.1% (v/v) is generally considered safe for most cell lines, but this should be empirically determined.

Q4: I am observing precipitation of this compound in my cell culture media after dilution from a DMSO stock. How can I prevent this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Increase the serum concentration: If your cell culture media contains fetal bovine serum (FBS) or other serum, increasing its concentration (e.g., from 10% to 20%) can sometimes help to solubilize the compound through binding to albumin and other proteins.

  • Use a solubilizing agent: Incorporating a non-toxic solubilizing agent in your final medium can enhance solubility. Options include cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68, but their compatibility with your specific assay must be validated.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound for in vivo studies?

A5: Yes, for in vivo applications where solvent toxicity is a major concern, several formulation strategies can be employed. These include the preparation of solid dispersions, nano-suspensions, or encapsulation in liposomes or polymeric micelles. These advanced formulation techniques can significantly improve the bioavailability of poorly soluble compounds.

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro Assays

Possible Cause: Precipitation of this compound in the assay medium.

Troubleshooting Steps:

  • Visual Inspection: Before and after adding the compound to your assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

  • Solubility Test: Perform a simple solubility test by preparing the highest intended concentration of this compound in your final assay medium and incubating it under the same conditions as your experiment. Observe for any precipitation over time.

  • Reduce Final Solvent Concentration: Prepare a more concentrated initial stock solution in DMSO to reduce the volume needed for dilution, thereby lowering the final percentage of the organic solvent.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the assay medium to minimize localized high concentrations that can lead to precipitation.

Issue 2: Low Bioavailability in Animal Models

Possible Cause: Poor absorption due to low aqueous solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanocrystal formulation of this compound can increase the surface area for dissolution.

  • Formulation with Excipients:

    • Co-solvents: Use a mixture of water-miscible solvents (e.g., polyethylene glycol 400, propylene glycol) in the vehicle.

    • Surfactants: Incorporate biocompatible surfactants (e.g., Cremophor® EL, polysorbate 80) to create micellar solutions.

    • Cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility.[1]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can improve absorption.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl sulfoxideDMSO10-50 mMHigh dissolving power. Ensure final concentration in assays is non-toxic (typically <0.1%).
EthanolEtOH5-20 mMGood volatility. May be more suitable for certain in vivo formulations than DMSO.
DimethylformamideDMF10-50 mMUse with caution due to higher toxicity.

Table 2: Common Excipients for Improving Aqueous Solubility

Excipient TypeExampleMechanism of ActionTypical Concentration Range (in final formulation)
Co-solventPolyethylene Glycol 400 (PEG 400)Increases the polarity of the solvent mixture.10-60% (v/v)
SurfactantPolysorbate 80 (Tween® 80)Forms micelles that encapsulate the hydrophobic drug.0.1-5% (w/v)
CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes where the drug is held within the hydrophobic cavity of the cyclodextrin.1-20% (w/v)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 638.6 g/mol ), weigh 6.39 mg.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO (in this case, 1 mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays with a Final DMSO Concentration of 0.1%

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Calculate the required volume of the 10 mM stock solution. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

  • The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1%.

  • Warm the cell culture medium to 37°C.

  • Add the required volume of the DMSO stock solution directly to the pre-warmed medium.

  • Immediately vortex or invert the tube gently to ensure rapid and thorough mixing to prevent precipitation.

  • Use the freshly prepared working solution for your experiment.

Mandatory Visualization

Signaling Pathway of Forsythoside A (a related compound)

Forsythoside A, a compound structurally similar to this compound, has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. One of the prominent mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is often activated by lipopolysaccharide (LPS).[2] This inhibition leads to the downstream suppression of pro-inflammatory mediators.

forsythoside_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Methylforsythide This compound (Forsythoside A) Methylforsythide->TLR4 Inhibits NFkB_nuc->Inflammation Induces Transcription

Caption: Inhibition of the TLR4 signaling pathway by Forsythoside A.

References

stability issues of 11-Methylforsythide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 11-Methylforsythide in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Publicly available stability data for this compound is limited. The following recommendations are based on the general chemical properties of related compounds, such as terpene glycosides, and established principles of drug stability. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many natural products, can be influenced by several factors:

  • pH: The glycosidic bond in this compound may be susceptible to hydrolysis under acidic or basic conditions. Most drug compounds are generally more stable at a neutral pH range (around 4-8).[1]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1] For long-term storage, maintaining a low temperature is recommended.

  • Solvent Type: The polarity and protic nature of the solvent can impact stability. Protic solvents may facilitate hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation. It is advisable to protect solutions from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Presence of Enzymes: If working with biological matrices, enzymes such as glycosidases could cleave the glycosidic linkage.

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I store stock solutions of this compound?

A3: Based on general laboratory practice for potentially unstable compounds, stock solutions should be stored at ≤ -15°C, protected from light, and tightly sealed to prevent solvent evaporation and moisture ingress.[2][3] For long-term storage, aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may contribute to degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent results over time. Degradation of this compound in the working solution.• Prepare fresh working solutions for each experiment from a frozen stock.• Perform a stability study of the compound in your experimental buffer (see Experimental Protocols).• Re-evaluate the pH and temperature of your experimental conditions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of this compound.• Conduct forced degradation studies to identify potential degradation products.• Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).• Adjust storage and handling conditions to minimize the formation of these products (e.g., use antioxidants, protect from light).
Precipitation of the compound in aqueous solutions. Poor solubility or aggregation.• Decrease the final concentration of this compound.• Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect the experiment.• Evaluate the use of solubilizing agents, such as cyclodextrins.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents

Objective: To evaluate the short-term stability of this compound in various commonly used laboratory solvents.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the solvents to be tested (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Water, Methanol, Acetonitrile).

  • Incubation: Aliquot the test solutions into separate light-protected vials and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

  • Time Points and Analysis: Sample at various time points and analyze using HPLC or LC-MS to monitor the degradation of the parent compound and the formation of degradation products.

Data Presentation

As no specific quantitative data for this compound stability is publicly available, the following table is a template for presenting results from a preliminary stability study as described in Protocol 1.

Table 1: Hypothetical Stability of this compound (100 µM) at 37°C

Solvent% Remaining after 8 hours% Remaining after 24 hours
PBS (pH 7.4)95%85%
Water (pH ~6.5)98%92%
Methanol99%97%
Acetonitrile99%98%
0.1 M HCl60%35%
0.1 M NaOH75%50%

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Is compound stability a potential issue? start->check_stability prepare_fresh Prepare fresh solutions daily check_stability->prepare_fresh Yes conduct_study Conduct preliminary stability study (Protocol 1) prepare_fresh->conduct_study stable Compound is stable under experimental conditions conduct_study->stable >90% remaining unstable Compound is unstable conduct_study->unstable <90% remaining optimize Optimize buffer/solvent and storage conditions unstable->optimize forced_degradation Perform forced degradation study (Protocol 2) unstable->forced_degradation optimize->conduct_study identify_pathway Identify degradation pathway forced_degradation->identify_pathway

Caption: Troubleshooting workflow for stability issues.

General_Degradation_Pathways parent This compound (Terpene Glycoside) hydrolysis Hydrolysis (Acid/Base/Enzyme) parent->hydrolysis oxidation Oxidation (Oxygen/Peroxides) parent->oxidation photolysis Photolysis (UV/Visible Light) parent->photolysis aglycone Aglycone + Sugar Moiety hydrolysis->aglycone oxidized_products Oxidized Derivatives oxidation->oxidized_products photodegradants Photodegradation Products photolysis->photodegradants

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Experimental Conditions for 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is based on established protocols for forsythoside derivatives and general anti-inflammatory compounds due to the limited availability of specific experimental data for 11-Methylforsythide. The provided protocols and troubleshooting advice should be considered as a starting point and may require further optimization for your specific experimental setup.

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: Based on the activity of related forsythoside compounds, this compound is anticipated to exhibit anti-inflammatory properties. This is likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Q2: What is a suitable in vitro model to test the anti-inflammatory activity of this compound?

A2: A widely used and appropriate in vitro model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, making it an excellent system to screen for anti-inflammatory agents.

Q3: What are the key readouts to measure the anti-inflammatory effect of this compound in an LPS-stimulated RAW 264.7 cell assay?

A3: The primary readouts include:

  • Nitric Oxide (NO) Production: Measured using the Griess assay.

  • Pro-inflammatory Cytokine Levels: Quantification of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using ELISA or qPCR.

  • NF-κB Pathway Activation: Assessed by Western blotting for key signaling proteins like phosphorylated p65 and IκBα.

Q4: How should I prepare this compound for cell-based experiments?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution should then be diluted in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: Is it necessary to perform a cytotoxicity assay for this compound?

A5: Yes, it is essential to determine the non-toxic concentration range of this compound for your specific cell line. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay should be performed to ensure that the observed anti-inflammatory effects are not due to cell death.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No inhibition of NO production or pro-inflammatory cytokines. 1. Inactive Compound: The batch of this compound may be inactive. 2. Suboptimal Concentration: The concentrations tested may be too low. 3. Insufficient Incubation Time: The pre-incubation time with the compound before LPS stimulation may be too short. 4. LPS Ineffectiveness: The LPS may be degraded or used at a suboptimal concentration.1. Verify the purity and integrity of the compound. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 3. Optimize the pre-incubation time (e.g., 1, 2, or 4 hours). 4. Use a fresh batch of LPS and titrate the concentration to ensure robust induction of inflammation.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Pipetting Errors: Inaccurate dispensing of compound, LPS, or assay reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Observed cytotoxicity at expected therapeutic concentrations. 1. Compound Insolubility: The compound may be precipitating at higher concentrations. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound.1. Visually inspect the culture medium for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution. 2. Ensure the final DMSO concentration is typically ≤ 0.1% and consistent across all wells, including controls. 3. Test the compound on a different cell line or reduce the treatment duration.
Inconsistent Western blot results for NF-κB pathway proteins. 1. Suboptimal Protein Extraction: Incomplete lysis of cells leading to low protein yield. 2. Incorrect Antibody Dilution: Antibody concentration is too high or too low. 3. Timing of Stimulation: The time point for harvesting cells after LPS stimulation may not be optimal for observing changes in phosphorylation.1. Use a suitable lysis buffer with protease and phosphatase inhibitors and ensure complete cell lysis on ice. 2. Titrate the primary and secondary antibodies to determine the optimal working dilution. 3. Perform a time-course experiment (e.g., 15, 30, 60 minutes post-LPS stimulation) to identify the peak of p65 and IκBα phosphorylation.

Experimental Protocols

Cell Viability (MTT) Assay
Parameter Recommendation
Cell Line RAW 264.7 Macrophages
Seeding Density 1 x 10⁵ cells/well in a 96-well plate
Compound Concentrations 0, 1, 5, 10, 25, 50, 100 µM
Incubation Time 24 hours
MTT Reagent 10 µL of 5 mg/mL MTT solution per well
Incubation with MTT 4 hours at 37°C
Solubilization 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Readout Absorbance at 570 nm
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Parameter Recommendation
Cell Line RAW 264.7 Macrophages
Seeding Density 1 x 10⁵ cells/well in a 96-well plate
Pre-incubation Treat cells with non-toxic concentrations of this compound for 1-2 hours
Inflammatory Stimulus Add LPS to a final concentration of 1 µg/mL
Incubation Time 24 hours post-LPS stimulation
NO Measurement Mix 50 µL of culture supernatant with 50 µL of Griess Reagent
Readout Absorbance at 540 nm

Visualizing Key Pathways and Workflows

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Macrophages cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 (Active) p_IkBa->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocates to NFkB_DNA NF-κB binds to DNA Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_DNA->Proinflammatory_Genes Methylforsythide This compound Methylforsythide->IKK_complex Inhibits

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Experimental_Workflow In Vitro Anti-inflammatory Assay Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pre_treat Pre-treat with This compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cell_lysis Cell Lysis for Protein Extraction incubate->cell_lysis griess_assay Griess Assay (NO measurement) collect_supernatant->griess_assay elisa ELISA (Cytokine measurement) collect_supernatant->elisa end End griess_assay->end elisa->end western_blot Western Blot (NF-κB pathway) cell_lysis->western_blot western_blot->end

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of this compound.

Technical Support Center: Troubleshooting Unexpected Results in 11-Methylforsythide Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 11-Methylforsythide assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues encountered during experiments with this compound. The following guides and FAQs are formatted to directly address specific problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound, likely a derivative of forsythide, a phenylethanoid glycoside found in plants of the Forsythia genus. As a glycoside, it possesses a sugar moiety linked to a non-sugar aglycone. The "11-Methyl" designation suggests the presence of a methyl group at the 11th position of the forsythide structure. The stability of glycosides can be influenced by factors such as pH, temperature, and enzymatic activity. For instance, forsythoside A, a related compound, exhibits poor stability under high temperature and acidic or alkaline conditions.[1]

Q2: I am seeing no effect of this compound in my bioassay. What are the possible reasons?

There are several potential reasons for a lack of activity:

  • Compound Instability: this compound may be degrading under your experimental conditions. Consider the pH and temperature of your assay buffer and storage conditions. It is advisable to perform stability studies of the compound under your specific assay conditions.[2]

  • Incorrect Target: The biological target of your assay (e.g., enzyme, receptor, cell line) may not be sensitive to this compound.

  • Low Purity of Compound: The purity of your this compound sample may be insufficient. It is recommended to verify the purity using analytical techniques such as HPLC-MS.

  • Assay Interference: Components in your assay mixture could be interfering with the activity of this compound.

Q3: My results with this compound are highly variable between experiments. What could be the cause?

High variability can stem from several sources:

  • Inconsistent Compound Preparation: Ensure that the stock solution of this compound is prepared fresh and consistently for each experiment. Glycoside stability can be an issue, so prolonged storage of diluted solutions is not recommended.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations.

  • Cell-Based Assay Variability: If using a cell-based assay, variations in cell passage number, confluency, and overall cell health can significantly impact results.[3]

  • Batch-to-Batch Variation of Reagents: Different lots of reagents, including media, serum, and the compound itself, can introduce variability.

Troubleshooting Guides

Guide 1: Unexpected Results in Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining the efficacy of compounds like this compound.[4][5] Unexpected results can manifest as no inhibition, weak inhibition, or irreproducible data.

Problem: No or weak inhibition observed.

Potential Cause Troubleshooting Step Rationale
Compound Insolubility - Visually inspect the assay well for precipitation.- Measure the solubility of this compound in the assay buffer.- Include a low percentage of a co-solvent like DMSO.Poor solubility can lead to a lower effective concentration of the inhibitor.
Compound Instability - Perform a pre-incubation time course experiment to assess stability.- Analyze the compound's integrity post-assay using HPLC.This compound may degrade during the assay incubation.[2]
Incorrect Enzyme or Substrate Concentration - Verify the concentrations of both enzyme and substrate.- Determine the Michaelis-Menten constant (Km) for the substrate under your assay conditions.The inhibitor's apparent potency can be affected by substrate concentration, depending on the mechanism of inhibition.[6]
Inactive Compound - Test a positive control inhibitor to ensure the assay is performing correctly.- Confirm the identity and purity of the this compound sample.This helps to distinguish between a compound-specific issue and a general assay problem.

Problem: High background signal or false positives.

Potential Cause Troubleshooting Step Rationale
Compound Interference with Detection Method - Run a control experiment with the compound and detection reagents in the absence of the enzyme.- Use an alternative detection method if possible (e.g., absorbance vs. fluorescence).The compound itself may absorb light or fluoresce at the detection wavelength, leading to artificially high readings.
Compound Aggregation - Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer.- Test the compound in the presence of a detergent to see if the inhibitory effect is reduced.Aggregates can non-specifically inhibit enzymes, leading to false-positive results.
Reactive Compound - Pre-incubate the compound with a thiol-containing reagent like dithiothreitol (DTT) before adding it to the assay.Some compounds can covalently modify the enzyme, leading to non-specific inhibition.

Experimental Workflow for Troubleshooting Enzyme Inhibition Assays

G cluster_0 Initial Unexpected Result cluster_1 Investigation cluster_2 Specific Checks cluster_3 Resolution A No/Weak Inhibition or High Variability B Check Compound Integrity & Solubility A->B C Verify Assay Conditions A->C D Assess for Assay Interference A->D B1 HPLC-MS of Stock B->B1 B2 Solubility Test B->B2 C1 Enzyme/Substrate Concentration C->C1 C2 Positive Control C->C2 D1 Compound-Detection Interference D->D1 D2 Aggregation Test D->D2 E Optimize Assay Protocol B1->E B2->E C1->E C2->E D1->E D2->E F Confirm True Activity E->F

Troubleshooting workflow for enzyme inhibition assays.
Guide 2: Unexpected Results in Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity.[3] However, they also introduce more sources of variability.

Problem: High cytotoxicity observed at concentrations where specific activity is expected.

Potential Cause Troubleshooting Step Rationale
Non-specific Toxicity - Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay.[7]- Use a different cell line to assess if the toxicity is cell-type specific.This helps to decouple general toxicity from the intended biological effect.
Solvent Toxicity - Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.High concentrations of solvents can be toxic to cells.
Compound Degradation to a Toxic Product - Analyze the stability of the compound in the cell culture medium over the time course of the experiment.The compound may be converted to a more toxic species under culture conditions.

Problem: Inconsistent results or poor signal-to-noise ratio.

Potential Cause Troubleshooting Step Rationale
Cell Health and Passage Number - Standardize the cell passage number used for experiments.- Regularly monitor cell morphology and viability.Cells can change their characteristics over time in culture, affecting their response to compounds.
Assay Window Too Small - Optimize the concentration of the stimulating agent (if any) and the incubation time.- Use a more sensitive detection reagent or method.A small assay window can make it difficult to detect modest compound effects.
Edge Effects in Microplates - Avoid using the outer wells of the microplate.- Ensure proper humidity control during incubation.Evaporation from the outer wells can lead to concentration changes and affect cell growth.

Signaling Pathway for a Hypothetical Methyltransferase Target

If this compound is being investigated as a methyltransferase inhibitor, it would likely interfere with the transfer of a methyl group from a donor (like S-adenosyl methionine, SAM) to a substrate (like a protein or DNA).

G SAM SAM (Methyl Donor) Methyltransferase Methyltransferase (Enzyme) SAM->Methyltransferase Substrate Substrate (e.g., Histone H3) Substrate->Methyltransferase Methylated_Substrate Methylated Substrate (e.g., H3K9me) Methyltransferase->Methylated_Substrate SAH SAH (Byproduct) Methyltransferase->SAH Downstream Downstream Effects (e.g., Gene Silencing) Methylated_Substrate->Downstream Inhibitor This compound (Inhibitor) Inhibitor->Methyltransferase

Hypothetical inhibition of a methyltransferase by this compound.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of this compound on a target enzyme.

Materials:

  • Target enzyme

  • Substrate

  • This compound stock solution (in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • Detection reagent (produces a colorimetric signal upon substrate conversion)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same concentration of DMSO).

  • In a 96-well plate, add the diluted compound or vehicle control.

  • Add the target enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature.

  • Initiate the reaction by adding the substrate to all wells.

  • Incubate for the desired reaction time.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control and a positive control for cytotoxicity.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculate the percent cell viability for each concentration relative to the vehicle control.[7]

References

Technical Support Center: 11-Methylforsythide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and analysis of 11-Methylforsythide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its degradation and offer strategies to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenylethanoid glycoside. Like other compounds in this class, it possesses a complex structure with multiple functional groups, including ester and glycosidic linkages, as well as phenolic hydroxyl groups.[1][2] These structural features make it susceptible to chemical degradation under various experimental and storage conditions, potentially impacting its biological activity and leading to inaccurate experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of similar phenylethanoid glycosides, the primary factors that can induce degradation are:

  • High Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[3][4]

  • High pH (Alkaline Conditions): The ester linkage in the molecule is particularly susceptible to hydrolysis under alkaline conditions.[3][4]

  • Light Exposure: Like many phenolic compounds, this compound is likely sensitive to light, which can promote oxidative degradation.[1][3][4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic moieties.

  • Enzymatic Degradation: The glycosidic bonds can be susceptible to hydrolysis by enzymes.[1][2]

Q3: What are the likely degradation pathways of this compound?

While specific degradation pathways for this compound have not been extensively published, based on its structure and the degradation of related phenylethanoid glycosides like acteoside and forsythoside A, the following pathways are highly probable:[3][5]

  • Hydrolysis of the Ester Linkage: This would result in the cleavage of the caffeoyl group, yielding 11-methyl-forsythide aglycone and caffeic acid.

  • Hydrolysis of the Glycosidic Bond: This would lead to the separation of the sugar moieties from the phenylethanoid backbone.

  • Isomerization: Under certain conditions, such as heating, isomerization can occur. For instance, acteoside is known to isomerize to isoacteoside.[6]

  • Oxidation: The catechol (3,4-dihydroxyphenyl) moieties are prone to oxidation, which can lead to the formation of quinone-type structures and further polymerization.

The following diagram illustrates a probable degradation pathway for this compound based on these principles.

G A This compound B Hydrolysis (Ester Bond Cleavage) A->B High pH, High Temp. D Hydrolysis (Glycosidic Bond Cleavage) A->D Acid/Enzymatic Hydrolysis F Oxidation A->F Light, O2 C 11-Methyl-forsythide Aglycone + Caffeic Acid B->C E Phenylethanoid Aglycone + Sugar Moieties D->E G Oxidized Degradation Products (e.g., Quinones) F->G G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1M HCl, 60°C) G HPLC-UV/MS Analysis A->G B Alkaline Hydrolysis (0.1M NaOH, RT) B->G C Oxidation (3% H2O2, RT) C->G D Thermal Degradation (80°C) D->G E Photolytic Degradation (UV/Vis Light) E->G H Identify Degradation Products G->H I Quantify Degradation G->I Start This compound Stock Solution Start->A Start->B Start->C Start->D Start->E

References

Technical Support Center: Refining the Purification of 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 11-Methylforsythide.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for purifying this compound from a crude plant extract?

A1: A common and effective method involves a two-step process. Initially, a crude extract of Forsythia suspensa is enriched for phenylethanoid glycosides using macroporous adsorption resin chromatography. This is followed by a high-resolution purification step, typically High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC), to isolate this compound to a high degree of purity.[1][2][3]

Q2: I am experiencing low yield of this compound after the initial macroporous resin chromatography. What could be the cause?

A2: Low yield at this stage can be attributed to several factors:

  • Inappropriate Resin Selection: The choice of macroporous resin is critical. For phenylethanoid glycosides like this compound, resins with moderate polarity, such as AB-8 type, have shown good performance.[3]

  • Incorrect Elution Solvent: The concentration of the organic solvent in the elution buffer is crucial. If the concentration is too low, the compound will not elute efficiently. Conversely, if it is too high, many impurities will co-elute. A stepwise gradient of ethanol (e.g., 30%, 50%, 70%) is often used to first wash away impurities and then elute the target compounds.[3][4]

  • Flow Rate: A high flow rate during sample loading and elution can lead to insufficient interaction between the compound and the resin, resulting in poor binding and recovery. A slower flow rate of around 2 bed volumes per hour (BV/h) is recommended.[3]

  • Sample Overload: Exceeding the binding capacity of the resin will cause the target compound to be lost in the flow-through.

Q3: My final product after HPLC purification shows persistent impurities. How can I improve the purity?

A3: To enhance the purity of the final product, consider the following:

  • Optimize HPLC Gradient: A shallow and extended gradient profile around the elution time of this compound can improve the separation of closely eluting impurities.

  • Column Chemistry: The choice of HPLC column is important. A C18 column is commonly used for phenylethanoid glycosides.[5][6] However, if co-eluting impurities persist, trying a different stationary phase, such as a phenyl-hexyl or a cyano column, may provide a different selectivity and better separation.

  • Sample Preparation: Ensure your crude extract is properly filtered (e.g., through a 0.45 µm filter) before injection to prevent column clogging and baseline noise.[5]

  • Alternative Purification Technique: Centrifugal Partition Chromatography (CPC) is an effective alternative to preparative HPLC for purifying phenylethanoid glycosides, often yielding high purity in a single step.[1][2]

Q4: I am observing peak tailing or broadening during my HPLC analysis of this compound. What are the possible reasons and solutions?

A4: Peak tailing or broadening in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: The acidic nature of the phenolic hydroxyl groups in this compound can lead to interactions with residual silanol groups on the silica-based C18 column, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress this interaction and improve peak shape.[5]

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If the problem persists with a fresh column, this is less likely the cause.

  • Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.

Q5: Is this compound stable during the purification process?

A5: Phenylethanoid glycosides can be susceptible to degradation under certain conditions.[7][8] To ensure stability:

  • Avoid High Temperatures: Prolonged exposure to high temperatures during extraction and solvent evaporation should be minimized.

  • pH Control: Extremes of pH should be avoided. The glycosidic and ester linkages in the molecule can be labile under strongly acidic or basic conditions.

  • Light Exposure: Protect the samples from direct light, as some phenylethanoid glycosides can be light-sensitive.

Troubleshooting Guides

Macroporous Resin Chromatography
Problem Possible Cause Solution
Low Adsorption of this compound Inappropriate resin type.Test different resins with varying polarities (e.g., AB-8, D101, HPD-100) to find the optimal one.[3]
Sample pH is not optimal.Adjust the pH of the sample solution to be neutral or slightly acidic.
Flow rate during loading is too high.Reduce the loading flow rate to 1-2 BV/h to allow for sufficient interaction time.[4]
Co-elution of Many Impurities Elution solvent is too strong.Use a stepwise gradient elution with increasing concentrations of ethanol. Start with a water wash, followed by a low concentration of ethanol (e.g., 20-30%) to remove more polar impurities before eluting this compound with a higher concentration (e.g., 40-60%).[3]
Resin is not adequately washed.Increase the volume of the initial water wash to ensure all highly polar, unbound impurities are removed.[3]
Low Recovery of this compound Irreversible adsorption to the resin.This is less common with macroporous resins but can occur. Try a different type of resin or a different elution solvent system.
Elution volume is insufficient.Increase the volume of the elution solvent to ensure complete recovery of the bound compound.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor Resolution of Peaks Inappropriate mobile phase composition.Optimize the gradient elution program. A slower, shallower gradient will generally provide better resolution.[5]
Column is not efficient.Use a high-efficiency column with smaller particle size (e.g., sub-2 µm for UHPLC). Ensure the column is not old or degraded.
Flow rate is too high.Lower the flow rate to improve separation efficiency.
Peak Splitting Column is clogged or has a void at the inlet.Reverse flush the column (if permissible by the manufacturer) or replace the inlet frit. If a void is present, the column may need to be replaced.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Baseline Drift or Noise Contaminated mobile phase or detector cell.Filter all mobile phases and use high-purity solvents. Flush the detector cell.
Temperature fluctuations.Use a column oven to maintain a stable temperature.[9]
Pump malfunction.Check pump seals and ensure proper degassing of the mobile phase.

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Adsorption Resin
  • Preparation of Crude Extract: Extract the dried and powdered fruits of Forsythia suspensa with 70% ethanol at room temperature. Concentrate the extract under reduced pressure to obtain a crude residue.

  • Resin Preparation: Pack a glass column with AB-8 macroporous resin. Pre-wash the column sequentially with 5 bed volumes (BV) of ethanol, followed by 10 BV of deionized water until the effluent is neutral.

  • Sample Loading: Dissolve the crude extract in deionized water and apply it to the prepared resin column at a flow rate of 2 BV/h.

  • Washing: Wash the column with 20 BV of deionized water to remove unbound, highly polar impurities.[3]

  • Elution: Elute the column stepwise with increasing concentrations of ethanol.

    • Elute with 8 BV of 30% ethanol to remove some polar impurities.[3]

    • Elute with 8 BV of 50% ethanol to collect the fraction containing this compound and other phenylethanoid glycosides.

    • Elute with 8 BV of 70% ethanol to regenerate the column.

  • Concentration: Collect the 50% ethanol fraction and concentrate it under reduced pressure to obtain the enriched extract.

Protocol 2: HPLC Purification of this compound
  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) phosphoric acid in water.[5]

    • Solvent B: Acetonitrile.[5]

  • Gradient Elution:

    • 0-40 min, 12-24% B.[5] (This is a starting point and should be optimized based on the specific impurity profile of the enriched extract).

  • Flow Rate: 2.0 mL/min.

  • Detection: 280 nm.

  • Procedure:

    • Dissolve the enriched extract from Protocol 1 in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC column.

    • Collect fractions corresponding to the peak of this compound.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain pure this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Phenylethanoid Glycosides

Purification MethodStationary PhaseMobile Phase SystemAdvantagesDisadvantagesPurity Achieved (Typical)
Macroporous Resin Chromatography AB-8 ResinWater/EthanolHigh loading capacity, low cost, good for initial enrichment.Lower resolution, not suitable for final purification.30-40%
Preparative HPLC C18 SilicaWater/Acetonitrile (with acid)High resolution, high purity.Lower loading capacity, high solvent consumption, expensive.>95%
Centrifugal Partition Chromatography (CPC) Liquid-LiquidEthyl acetate/n-butanol/waterHigh sample loading, no irreversible adsorption, lower solvent consumption than HPLC.Lower resolution than HPLC for very complex mixtures.>94%

Visualizations

experimental_workflow start Crude Extract of Forsythia suspensa resin_chrom Macroporous Resin Chromatography (AB-8) start->resin_chrom Enrichment hplc_purification Preparative HPLC (C18) resin_chrom->hplc_purification High-Resolution Purification pure_compound Pure this compound hplc_purification->pure_compound Isolation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield start Low Yield of this compound cause1 Inappropriate Resin? start->cause1 cause2 Incorrect Elution? start->cause2 cause3 High Flow Rate? start->cause3 cause4 Sample Overload? start->cause4 solution1 Test different resins cause1->solution1 solution2 Optimize ethanol gradient cause2->solution2 solution3 Reduce flow rate (2 BV/h) cause3->solution3 solution4 Reduce sample load cause4->solution4

Caption: Troubleshooting low yield in macroporous resin chromatography.

References

Technical Support Center: Synthesis of 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 11-Methylforsythide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

The synthesis of this compound, a phenylethanoid glycoside (PhG), presents several significant challenges primarily due to its complex molecular architecture. Key difficulties include:

  • Stereoselectivity: The molecule contains multiple chiral centers, making stereoselective synthesis crucial to obtain the desired isomer. Controlling the stereochemistry during glycosylation and other key bond-forming reactions is a primary hurdle.

  • Protecting Group Strategy: The presence of numerous hydroxyl groups on the sugar moieties and the catechol rings necessitates a complex and efficient protecting group strategy to ensure regioselectivity during reactions.[1][2][3]

  • Glycosylation: The formation of the glycosidic linkages is often a low-yield step and can be highly sensitive to reaction conditions. Achieving high yields and the correct anomeric selectivity (α or β) is a common challenge in PhG synthesis.

  • Purification: The final product and intermediates are often polar and may have similar polarities to byproducts, making purification by chromatography challenging.[4][5]

  • Stability: Phenylethanoid glycosides can be sensitive to acidic and basic conditions, as well as oxidation, potentially leading to degradation during synthesis and purification.[6]

Q2: What are the expected yields for the synthesis of phenylethanoid glycosides like this compound?

The overall yields for the multi-step synthesis of complex phenylethanoid glycosides are often low, typically ranging from 5% to 20%. The glycosylation and methylation steps are often the most yield-limiting. Below is a table summarizing typical yields for key reaction types in PhG synthesis.

Reaction StepTypical Yield Range (%)Key Influencing Factors
Glycosylation20 - 60%Glycosyl donor, acceptor, promoter, temperature
Methylation70 - 90%Methylating agent, base, solvent
Deprotection50 - 80%Protecting groups, deprotection reagents
Overall 5 - 20% Number of steps, efficiency of each step

Q3: How can I confirm the stereochemistry of the synthesized this compound?

Confirmation of the stereochemistry is critical and can be achieved through a combination of analytical techniques:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are powerful tools for determining the relative stereochemistry of the molecule. NOESY experiments, in particular, can provide information about the spatial proximity of protons, which helps in assigning the stereochemical configuration.

  • X-ray Crystallography: If a suitable crystal of the final product or a key intermediate can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase can be used to separate enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Troubleshooting Guides

Problem 1: Low Yield in the Glycosylation Step

Symptoms:

  • The desired glycosylated product is obtained in very low yield (<20%).

  • A significant amount of starting material (glycosyl donor or acceptor) remains unreacted.

  • Formation of multiple side products is observed on TLC or LC-MS.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Glycosyl Donor Prepare the glycosyl donor fresh before use. Ensure anhydrous conditions during its preparation and handling.
Poor Activation of Donor Optimize the promoter (e.g., TMSOTf, BF₃·OEt₂) concentration and reaction temperature.
Steric Hindrance Consider using a less bulky protecting group on the glycosyl donor or acceptor.
Self-condensation of Donor Add the glycosyl donor slowly to the reaction mixture containing the acceptor and promoter.
Problem 2: Non-selective Methylation

Symptoms:

  • Methylation occurs on multiple hydroxyl groups instead of the desired position.

  • A mixture of methylated isomers is observed in the product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Base Use a milder base (e.g., K₂CO₃ instead of NaH) to avoid deprotonation of less acidic hydroxyl groups.
Reactive Methylating Agent Use a less reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide).
Incorrect Protecting Group Ensure that all other hydroxyl groups are robustly protected before the methylation step.
Problem 3: Difficulty in Product Purification

Symptoms:

  • The desired product co-elutes with impurities during column chromatography.

  • Streaking or broad peaks are observed during HPLC analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Similar Polarity of Products Use a different stationary phase (e.g., C18 for reverse-phase, or a different type of silica). Optimize the mobile phase gradient for better separation.[7]
Product Degradation on Silica Add a small amount of a weak base (e.g., triethylamine) to the eluent to neutralize the acidic silica gel.
Complex Mixture Consider using preparative HPLC or counter-current chromatography (CPC) for more efficient separation.[4][8]

Experimental Protocols

General Protocol for the Synthesis of this compound (Inferred)

This protocol is a generalized procedure based on common synthetic strategies for phenylethanoid glycosides.

Step 1: Synthesis of the Glycosyl Acceptor (Protected Phenylethanol)

  • Protect the hydroxyl groups of 3,4-dihydroxy-phenylethanol using a suitable protecting group (e.g., benzyl bromide in the presence of K₂CO₃).

  • Purify the protected phenylethanol by column chromatography.

Step 2: Preparation of the Glycosyl Donor (Protected Rhamnose)

  • Protect the hydroxyl groups of L-rhamnose, leaving the anomeric position available for activation (e.g., as a trichloroacetimidate or a thioglycoside).

  • Activate the anomeric position to form the glycosyl donor.

Step 3: Glycosylation

  • Dissolve the glycosyl acceptor and glycosyl donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).

  • Add the promoter (e.g., TMSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and purify the product by column chromatography.

Step 4: Methylation

  • Dissolve the glycosylated product in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃) and the methylating agent (e.g., methyl iodide).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the methylated product.

Step 5: Deprotection

  • Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups using H₂/Pd-C).

  • Purify the final product, this compound, by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_purification Purification & Analysis A Protected Phenylethanol (Glycosyl Acceptor) C Glycosylation A->C B Protected Rhamnose (Glycosyl Donor) B->C D Methylation C->D Glycosylated Intermediate E Deprotection D->E Methylated Intermediate F This compound E->F G Crude Product F->G H Preparative HPLC G->H I Pure this compound H->I J Analytical HPLC I->J K NMR & MS I->K L Structure Confirmation J->L K->L

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield q1 Which step has low yield? start->q1 glycosylation Glycosylation q1->glycosylation Glycosylation methylation Methylation q1->methylation Methylation purification Purification q1->purification Purification sol_glyco Check donor activity Optimize promoter Change protecting groups glycosylation->sol_glyco sol_methyl Use milder base Change methylating agent Verify protecting groups methylation->sol_methyl sol_purify Optimize HPLC method Use different stationary phase Consider Prep-HPLC/CPC purification->sol_purify

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor in vivo bioavailability of 11-Methylforsythide?

A1: Based on the structure of related flavonoid compounds, the low oral bioavailability of this compound is likely attributable to several factors:

  • Poor Aqueous Solubility: Like many polyphenolic compounds, this compound is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2][3][4]

  • Rapid Metabolism: It may undergo extensive first-pass metabolism in the intestine and liver by Phase I and Phase II enzymes, leading to rapid degradation and excretion.

  • Low Intestinal Permeability: The molecule may have poor permeability across the intestinal epithelium.[5] Efflux transporters, such as P-glycoprotein, could also actively pump the compound back into the intestinal lumen, further reducing absorption.[5]

Q2: What are the primary strategies to consider for increasing the bioavailability of this compound?

A2: Key strategies focus on improving solubility, protecting against metabolism, and enhancing intestinal absorption.[3][6] These can be broadly categorized as:

  • Formulation-Based Approaches: Utilizing advanced drug delivery systems to improve dissolution and absorption.[7][8][9]

  • Chemical Modification: Synthesizing prodrugs to enhance solubility and permeability.[3][7]

  • Co-administration Strategies: Using other compounds to inhibit metabolism or enhance absorption.

Q3: Which formulation strategy is a good starting point for a novel compound like this compound?

A3: For a compound with anticipated poor solubility, developing a nanosuspension is an excellent starting point.[7][8] This technique increases the surface area of the drug, leading to a higher dissolution rate.[2] It is a versatile method that can significantly improve oral bioavailability.[7][9] Other viable options include solid dispersions and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][4]

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound in animal models.
  • Potential Cause: Poor dissolution of the administered compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: Ensure the compound is micronized before formulation. The Noyes-Whitney equation dictates that a smaller particle size increases the dissolution rate by increasing the surface area.[2]

    • Formulation Enhancement: Move from a simple suspension to an enabling formulation.

      • Nanosuspension: Prepare a nanosuspension to significantly increase the surface area and saturation solubility.[1][7]

      • Solid Dispersion: Create a solid dispersion with a hydrophilic polymer to improve wettability and dissolution.[4][9]

    • Solubility Assessment: Confirm the solubility of this compound in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

Issue 2: High variability in bioavailability between individual animals.
  • Potential Cause: Influence of gut microbiome and food effects.

  • Troubleshooting Steps:

    • Standardize Feeding Protocol: Ensure consistent fasting periods before and after dosing, as food can significantly alter gastrointestinal pH and motility.

    • Consider Gut Health: The gut microbiome can metabolize flavonoids.[10] Documenting the health status of the animals is important. Co-administration with prebiotics or probiotics could be explored in advanced studies to modulate gut flora.[11][12][13]

    • Control Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, minimize stress to the animals as stress can affect gastrointestinal physiology.[14]

Issue 3: Rapid clearance of this compound from plasma.
  • Potential Cause: Extensive first-pass metabolism.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to identify the metabolic pathways and the enzymes involved.

    • Co-administration with Inhibitors: If specific metabolic pathways are identified (e.g., cytochrome P450 enzymes), co-administering a known inhibitor (e.g., piperine) can reduce first-pass metabolism.

    • Prodrug Approach: Design a prodrug of this compound by masking the functional groups susceptible to metabolism. The prodrug should be designed to be cleaved in the systemic circulation to release the active compound.[7]

Data Presentation: Comparative Bioavailability of Formulation Strategies

Below is a hypothetical summary of pharmacokinetic data from a pilot in vivo study in rats, comparing different formulation approaches for this compound.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)5085 ± 152.0450 ± 90100
Micronized Suspension50150 ± 251.5980 ± 150218
Nanosuspension50420 ± 501.03100 ± 400689
Solid Dispersion in PVP K3050380 ± 451.02850 ± 350633
Co-administration with Piperine50180 ± 302.01200 ± 200267

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Initial Suspension: Disperse 1% (w/v) this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Pre-milling: Stir the suspension at 2000 rpm for 30 minutes using a high-shear mixer to ensure homogeneity.

  • High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.[1]

  • Particle Size Analysis: Measure the particle size and polydispersity index using dynamic light scattering. The target is an average particle size of 200-400 nm.

  • Characterization: Lyophilize a portion of the nanosuspension for solid-state characterization (e.g., XRD, DSC) to confirm that the crystalline state is maintained.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing: Administer the different formulations of this compound (e.g., aqueous suspension, nanosuspension) via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_characterization Characterization A This compound Powder B Micronization A->B C Nanosuspension Preparation B->C D Solid Dispersion Formulation B->D E Oral Administration to Rats C->E I Particle Size Analysis C->I D->E J Solubility Testing D->J F Serial Blood Sampling E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H K Optimized Formulation H->K Compare Bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway compound Oral this compound lumen GI Lumen compound->lumen Dissolution enterocyte Intestinal Epithelium lumen->enterocyte Passive Diffusion / Absorption enterocyte->lumen P-gp Efflux enterocyte->enterocyte Metabolism (Phase I/II) portal_vein Portal Vein enterocyte->portal_vein Absorption liver Liver portal_vein->liver liver->liver First-Pass Metabolism systemic Systemic Circulation liver->systemic Entry into Circulation

References

dealing with batch-to-batch variability of 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, and established experimental protocols for 11-Methylforsythide. While this compound is available from suppliers as a natural product, its use in research has not been documented in accessible publications.

This technical support center, therefore, provides general guidance for researchers working with novel or poorly characterized natural products, with a focus on addressing the critical issue of batch-to-batch variability. The principles and methodologies outlined below are best practices in natural product research and can be adapted for this compound as more information becomes available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

This compound is a natural product classified as an iridoid, a type of terpenoid.[1] It is derived from plants of the Forsythia genus, specifically Forsythia europaea.[1]

Q2: What are the primary causes of batch-to-batch variability in natural products like this compound?

Batch-to-batch variability in natural products is a common challenge for researchers. The primary sources of this variability can be categorized into two main areas:

  • Raw Material Variation: The chemical composition of the source plant material can fluctuate significantly due to:

    • Geographical Location and Climate: Soil composition, temperature, and rainfall can all impact the biosynthesis of secondary metabolites.

    • Harvesting Time: The concentration of specific compounds in a plant can vary with its developmental stage and the season of harvest.

    • Post-Harvest Processing and Storage: Drying methods, storage temperature, and light exposure can lead to degradation or modification of the chemical constituents.

  • Manufacturing and Purification Processes:

    • Extraction and Fractionation Methods: Different solvents and techniques can yield extracts with varying profiles of compounds.

    • Purification Steps: Minor changes in chromatographic conditions or other purification techniques can alter the purity and impurity profile of the final product.

Q3: How can I assess the consistency of a new batch of this compound?

It is crucial to perform in-house quality control to ensure the consistency of each new batch. A multi-step approach is recommended:

  • Review the Certificate of Analysis (CoA): The CoA from the supplier provides initial data on the purity and identity of the compound. However, this should be considered a starting point.

  • Analytical Chemistry Confirmation:

    • Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a chemical fingerprint of each batch. Comparing the chromatograms of different batches can reveal variations in the main compound and impurity profiles.

    • Mass Spectrometry (MS): Verifying the molecular weight of the primary compound can confirm its identity.

  • In vitro Bioactivity Assay: A simple, rapid, and reproducible in vitro assay should be performed on every new batch to confirm consistent biological activity. This is the most direct measure of functional consistency.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results Between Batches

You've started a new experiment with a new lot of this compound and your results are not replicating previous findings.

  • Possible Cause 1: Different Purity or Impurity Profile.

    • Troubleshooting Step:

      • Perform an HPLC analysis of the old and new batches side-by-side. Compare the peak of this compound and the pattern of minor peaks.

      • If significant differences are observed, consider re-purifying the new batch or contacting the supplier with your comparative data.

  • Possible Cause 2: Degradation of the Compound.

    • Troubleshooting Step:

      • Review your storage conditions. Is the compound stored at the recommended temperature and protected from light and moisture?

      • If degradation is suspected, a fresh sample from the same batch should be analyzed by HPLC-MS to check for the presence of degradation products.

  • Possible Cause 3: Variation in Biological Activity.

    • Troubleshooting Step:

      • Perform a dose-response curve with the new batch in a simple and robust bioassay that you have previously established.

      • Compare the EC50/IC50 values with those obtained from previous batches.

Issue 2: Unexpected or Off-Target Effects in Cell-Based Assays

Your cells are showing a phenotype that you did not anticipate based on the expected activity of this compound.

  • Possible Cause: Presence of a Biologically Active Impurity.

    • Troubleshooting Step:

      • Fractionate the this compound sample using preparative HPLC.

      • Test the individual fractions in your cell-based assay to determine if the unexpected activity is associated with the main compound or a specific impurity.

Data Presentation

Table 1: Example Certificate of Analysis for this compound

ParameterSpecificationExample Batch Result
Appearance White to off-white solidConforms
Purity (HPLC) ≥98%99.1%
Molecular Formula C17H24O11Conforms
Molecular Weight 404.37Conforms
1H NMR Conforms to structureConforms
Mass Spec (ESI) [M+H]+ = 405.13405.15
Storage -20°C, protect from light-

Table 2: Troubleshooting Summary for Batch Variability

IssuePossible CauseRecommended Action
Inconsistent ResultsPurity/Impurity VariationComparative HPLC analysis of batches
Compound DegradationReview storage; HPLC-MS analysis
Activity VariationIn vitro bioassay comparison
Off-Target EffectsActive ImpurityHPLC fractionation and activity testing

Experimental Protocols

As there are no established, published protocols for this compound, a generalized protocol for qualifying a new batch of a natural product is provided below.

Protocol 1: HPLC Fingerprinting for Batch Comparison

  • Sample Preparation:

    • Accurately weigh 1 mg of each batch of this compound.

    • Dissolve each in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Filter the solutions through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Overlay the chromatograms from the different batches.

    • Compare the retention time and peak area of the main peak (this compound).

    • Analyze the pattern and relative abundance of any impurity peaks.

Visualizations

As the signaling pathway for this compound is unknown, a generalized workflow for investigating and mitigating batch-to-batch variability is presented.

Batch_Variability_Workflow cluster_procurement Procurement & Initial Assessment cluster_qc In-House Quality Control cluster_decision Decision Point A Receive New Batch of This compound B Review Supplier's Certificate of Analysis A->B C Analytical Chemistry (HPLC, LC-MS) B->C D Biological Activity Screen (In Vitro Assay) C->D If identity is confirmed E Batch Consistent? D->E F Proceed with Experiments E->F Yes G Troubleshoot: - Contact Supplier - Re-purify - Adjust experimental design E->G No

Caption: Workflow for assessing and managing batch-to-batch variability of a novel natural product.

Troubleshooting_Logic A Inconsistent Experimental Results B Compare HPLC Fingerprints of Old vs. New Batch A->B C Run Dose-Response Assay with New Batch A->C D Check Storage Conditions and Compound Stability (LC-MS) A->D E Significant Difference in Profile? B->E F Significant Difference in Potency? C->F G Evidence of Degradation? D->G E->F No H Purity/Impurity Issue E->H Yes F->G No I Biological Activity Issue F->I Yes J Stability Issue G->J Yes K Batch is Consistent, Check Other Experimental Variables G->K No

Caption: Logic diagram for troubleshooting inconsistent results with a new compound batch.

References

Technical Support Center: Overcoming Resistance to 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 11-Methylforsythide in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is a stable resistance?

A1: To confirm stable resistance, you should perform serial IC50 determinations and a washout experiment. A significant and persistent increase in the IC50 value (typically >5-fold) after removing the compound for several passages suggests a stable resistance phenotype.

Q2: What are the potential molecular mechanisms driving resistance to this compound?

A2: While specific mechanisms for this compound are under investigation, resistance to natural product-based anticancer agents often involves one or more of the following:

  • Alterations in Drug Target: Mutations or changes in the expression level of the direct molecular target of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the compound out of the cell.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR, MAPK/ERK, or NF-κB can promote cell survival and override the cytotoxic effects of the compound.[1][2][3]

  • Evasion of Apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells resistant to programmed cell death.

  • Drug Inactivation: Cellular metabolism of this compound into an inactive form.

Q3: I suspect activation of a bypass signaling pathway is causing resistance. How can I investigate this?

A3: You can investigate the activation of bypass signaling pathways using Western blotting to analyze the phosphorylation status of key proteins in pathways like PI3K/AKT (p-AKT, p-mTOR), MAPK (p-ERK, p-JNK, p-p38), and NF-κB (p-p65). A significant increase in the phosphorylation of these proteins in resistant cells compared to sensitive parental cells would suggest the activation of these pathways.

Q4: Can combination therapy help overcome resistance to this compound?

A4: Yes, combination therapy is a promising strategy. Based on the suspected resistance mechanism, you could combine this compound with:

  • PI3K/AKT/mTOR inhibitors: If you observe activation of this pathway.[1][4][5][6][7]

  • MEK/ERK inhibitors: If the MAPK pathway is upregulated.[2]

  • NF-κB inhibitors: To counteract pro-survival signals from this pathway.[3][8][9]

  • ABC transporter inhibitors: To block drug efflux.

Q5: My cell viability assay results are inconsistent. What could be the problem?

A5: Inconsistent results in cell viability assays (e.g., MTT, XTT) can arise from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Drug Concentration Range: Use a well-defined range of drug concentrations that bracket the IC50 value.

  • Incubation Time: Maintain a consistent incubation time with the drug and the assay reagent.

  • Reagent Preparation and Handling: Prepare fresh reagents and ensure proper mixing.

  • Plate Edge Effects: Avoid using the outermost wells of a microplate, as they are prone to evaporation.

Troubleshooting Guides

Problem 1: Decreased Apoptosis in Response to this compound
Symptom Possible Cause Suggested Solution
Reduced Annexin V-FITC positive population in resistant cells compared to parental cells.Evasion of apoptosis.- Investigate Apoptotic Proteins: Perform Western blot analysis to check the expression levels of pro-apoptotic (Bax, Bak, cleaved Caspase-3) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. - Combination Therapy: Consider combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity.
No significant change in mitochondrial membrane potential.Altered mitochondrial apoptotic pathway.- Assess Mitochondrial Integrity: Use a mitochondrial membrane potential-sensitive dye (e.g., JC-1) to compare the mitochondrial health of resistant and parental cells upon treatment. - Analyze Cytochrome c Release: Perform cellular fractionation followed by Western blotting to check for cytochrome c release from the mitochondria into the cytoplasm.
Problem 2: Altered Cell Signaling in Resistant Cells
Symptom Possible Cause Suggested Solution
Increased phosphorylation of AKT, mTOR, or S6 kinase in resistant cells.Activation of the PI3K/AKT/mTOR pathway.[1][4][5][6][7]- Confirm Pathway Activation: Use specific inhibitors of PI3K (e.g., Wortmannin) or mTOR (e.g., Rapamycin) in combination with this compound to see if sensitivity is restored. - Western Blot Analysis: Quantify the levels of phosphorylated and total proteins in the pathway.
Elevated levels of phosphorylated ERK1/2 in resistant cells.Upregulation of the MAPK/ERK pathway.[2]- Combination with MEK inhibitors: Test the synergistic effect of this compound with a MEK inhibitor (e.g., Trametinib). - Upstream Analysis: Investigate the activation status of upstream kinases like RAF and RAS.
Increased nuclear translocation of p65 subunit in resistant cells.Activation of the NF-κB pathway.[3][8][9]- NF-κB Inhibition: Use an IKK inhibitor (e.g., BAY 11-7082) to block NF-κB activation and assess its effect on this compound sensitivity. - Immunofluorescence: Visualize the nuclear translocation of p65 in resistant versus parental cells.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cell LineThis compound5.21.0
Resistant Cell LineThis compound38.57.4
Resistant Cell LineThis compound + PI3K Inhibitor (1 µM)8.11.6
Resistant Cell LineThis compound + MEK Inhibitor (0.5 µM)12.32.4

Table 2: Hypothetical Apoptosis Data (Annexin V Assay)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
Parental Cell LineVehicle Control4.5
Parental Cell LineThis compound (10 µM)45.2
Resistant Cell LineVehicle Control5.1
Resistant Cell LineThis compound (10 µM)12.8

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11][12][13][14]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[15][16][17]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Proteins
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p65, p65) overnight at 4°C.[18][19][20][21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

cluster_0 Troubleshooting Workflow for this compound Resistance Start Observe Decreased Sensitivity to this compound Confirm_Resistance Confirm Stable Resistance (Serial IC50, Washout) Start->Confirm_Resistance Investigate_Mechanism Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanism Efflux Increased Drug Efflux? (ABC Transporter Expression) Investigate_Mechanism->Efflux Hypothesis 1 Signaling Altered Signaling Pathways? (Western Blot for p-Proteins) Investigate_Mechanism->Signaling Hypothesis 2 Apoptosis Evasion of Apoptosis? (Annexin V, Western Blot) Investigate_Mechanism->Apoptosis Hypothesis 3 Overcome_Resistance Strategies to Overcome Resistance Efflux->Overcome_Resistance Signaling->Overcome_Resistance Apoptosis->Overcome_Resistance Combo_Therapy Combination Therapy (e.g., with pathway inhibitors) Overcome_Resistance->Combo_Therapy Dose_Modification Dose Modification Overcome_Resistance->Dose_Modification cluster_1 Potential Resistance Signaling Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Methylforsythide This compound Target Cellular Target Methylforsythide->Target PI3K PI3K Target->PI3K Inhibition RAS RAS Target->RAS Inhibition IKK IKK Target->IKK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_PI3K Cell Survival & Proliferation mTOR->Survival_PI3K Survival_PI3K->Methylforsythide Resistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival_MAPK Cell Survival & Proliferation ERK->Survival_MAPK Survival_MAPK->Methylforsythide Resistance NFkB NF-κB IKK->NFkB Survival_NFkB Anti-Apoptosis & Survival NFkB->Survival_NFkB Survival_NFkB->Methylforsythide Resistance cluster_2 Experimental Workflow for Assessing Combination Therapy Start Select Resistant Cell Line Treatment_Groups Treatment Groups: 1. This compound alone 2. Inhibitor alone 3. Combination Start->Treatment_Groups Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_Groups->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment_Groups->Apoptosis_Assay Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Viability_Assay->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis Conclusion Determine Efficacy of Combination Therapy Synergy_Analysis->Conclusion

References

Validation & Comparative

Comparative Analysis of 11-Methylforsythide's Biological Targets and Alternative Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative biological targets of 11-Methylforsythide, focusing on its presumed activities as an inhibitor of the NF-κB signaling pathway and an activator of the Nrf2/HO-1 pathway. Due to the limited direct research on this compound, this analysis uses its close structural analog, forsythiaside A, as a proxy. The performance of forsythiaside A is compared with other known modulators of these pathways, supported by experimental data and detailed protocols for key assays.

Introduction to this compound and its Postulated Targets

This compound is a phenylethanoid glycoside. While direct studies on its biological targets are scarce, its structural similarity to forsythiaside suggests it likely shares similar mechanisms of action. Forsythiaside A has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.[1] These activities are primarily attributed to its ability to modulate two key cellular signaling pathways:

  • Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers.[1]

  • Activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway: This pathway is the primary regulator of the cellular antioxidant response, protecting cells from oxidative stress.[2][3]

Additionally, forsythiaside has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain.[4]

This guide will compare the activity of forsythiaside A with other well-characterized modulators of the NF-κB and Nrf2 pathways.

Comparison of In Vitro Efficacy

CompoundTarget/PathwayAssay TypeCell LinePotency (IC50/EC50)Reference
Forsythiaside A (Proxy) NF-κB Inhibition Western BlotChicken Bursa of FabriciusInhibition of NF-κB activation observed[4]
JSH-23NF-κB InhibitionLuciferase Reporter AssayRAW 264.7 macrophages7.1 µM
QNZ (EVP4593)NF-κB InhibitionLuciferase Reporter AssayJurkat T cells11 nM
Forsythiaside A (Proxy) Nrf2 Activation Western BlotHepG2Upregulation of Nrf2 and HO-1 observed[2][3]
SulforaphaneNrf2 ActivationARE-Luciferase ReporterHepG2~1.9 µM
Tert-butylhydroquinone (tBHQ)Nrf2 ActivationARE-Luciferase ReporterHepG2~30 µM
Forsythiaside A (Proxy) COX-2 Inhibition Enzyme Assay-Inhibition of COX-2 production observed[4]
CelecoxibCOX-2 InhibitionEnzyme Assay-0.04 µM
RofecoxibCOX-2 InhibitionEnzyme Assay-0.018 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

NF-κB Inhibition Assay: Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.[5][6][7][8][9]

a. Cell Culture and Transfection:

  • Culture human embryonic kidney (HEK293) cells or other suitable cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Incubate for 24 hours.

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound, forsythiaside A, or a known inhibitor) for 1-2 hours.

  • Stimulate NF-κB activation by adding an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

  • Incubate for an additional 6-24 hours.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Nrf2 Activation Assay: ARE-Luciferase Reporter Gene Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).[10][11][12][13][14]

a. Cell Culture and Transfection:

  • Culture HepG2 cells or a similar cell line in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate.

  • Transfect the cells with an ARE-driven firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Incubate for 24 hours.

b. Compound Treatment:

  • Treat the cells with different concentrations of the test compound (e.g., this compound, forsythiaside A, or a known activator).

  • Incubate for 16-24 hours.

c. Luciferase Assay:

  • Perform the dual-luciferase assay as described in the NF-κB protocol.

  • Calculate the fold induction of ARE activity relative to the vehicle-treated control.

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

Western blotting is used to detect changes in the protein levels and post-translational modifications of key components of the signaling pathways.[15][16][17][18][19][20][21][22][23][24][25]

a. Cell Lysis and Protein Quantification:

  • Treat cells with the test compounds and/or stimuli as described in the reporter assays.

  • For NF-κB activation, prepare nuclear and cytoplasmic extracts to assess the translocation of NF-κB subunits (e.g., p65). For Nrf2 activation, whole-cell lysates can be used to measure the levels of Nrf2 and HO-1.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Diagrams

The following diagrams illustrate the NF-κB and Nrf2 signaling pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB sequesters IkB_P p-IκB IkB->IkB_P NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Gene_Expression Inflammatory Gene Expression NF_kB_n->Gene_Expression induces 11_Methylforsythide This compound (Forsythiaside A) 11_Methylforsythide->IKK_complex inhibits

Caption: NF-κB Signaling Pathway and the putative inhibitory action of this compound.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular/Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3_Ub Cul3-based E3 Ubiquitin Ligase Keap1->Cul3_Ub Proteasome_deg Proteasomal Degradation Nrf2->Proteasome_deg Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3_Ub->Nrf2 ubiquitinates ARE ARE Nrf2_n->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression activates 11_Methylforsythide This compound (Forsythiaside A) 11_Methylforsythide->Keap1 activates Nrf2 via Keap1 modification

Caption: Nrf2 Signaling Pathway and the putative activating action of this compound.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, the available data on its close analog, forsythiaside A, strongly suggests its involvement in the modulation of the NF-κB and Nrf2 pathways, as well as COX-2 inhibition. This guide provides a framework for comparing the potential activity of this compound with other known modulators of these critical cellular pathways. The detailed experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and confirm the biological targets and therapeutic potential of this compound. Further studies are warranted to determine the precise IC50 and EC50 values of this compound and to fully elucidate its mechanism of action.

References

Comparative Analysis of Forsythide and 11-Methylforsythide: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of 11-Methylforsythide and its parent compound, forsythide, is currently hampered by a significant lack of published research on this compound. While forsythide, a prominent phenylethanoid glycoside from Forsythia suspensa, has been extensively studied for its diverse pharmacological effects, data on the biological activities of its methylated derivative, this compound, remain unpublished in the scientific literature. This guide, therefore, provides a detailed overview of the known biological activities of forsythide, supported by experimental data, and highlights the current knowledge gap regarding this compound.

Forsythide: A Multifaceted Bioactive Compound

Forsythide, also known as forsythoside A, has demonstrated a broad spectrum of pharmacological activities, with anti-inflammatory, antioxidant, antiviral, and antibacterial properties being the most extensively investigated. These effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Forsythide exerts potent anti-inflammatory effects by targeting key inflammatory mediators and pathways.[1] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] The underlying mechanism primarily involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] Forsythide can suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[1] Furthermore, it can modulate upstream signaling molecules like Toll-like receptor 4 (TLR4).[1]

Another significant anti-inflammatory mechanism of forsythide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating the Nrf2/HO-1 axis, forsythide enhances the cellular antioxidant defense system, thereby mitigating inflammation-induced oxidative stress.[1][2]

Antiviral Activity

Forsythide has shown promising antiviral activity against a range of viruses, particularly influenza A virus.[3][4] One of the proposed mechanisms for its anti-influenza activity is the inhibition of the retinoic acid-inducible gene-I (RIG-I)-like receptor (RLR) signaling pathway. This pathway is crucial for detecting viral RNA and initiating an innate immune response. Forsythide has been found to downregulate the expression of key components of the RLR pathway, such as RIG-I and mitochondrial antiviral-signaling protein (MAVS), leading to a reduction in the inflammatory response and viral replication in the lungs of infected mice.[3] Additionally, forsythide has been reported to interfere with the function of the influenza virus M1 protein, which is essential for viral assembly and budding.[4]

Antioxidant Activity

The antioxidant properties of forsythide are well-documented and contribute significantly to its other biological activities. It acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS).[1] The antioxidant mechanism is closely linked to its ability to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.[1]

Quantitative Data on Forsythide Activity

The following table summarizes key quantitative data from various studies on the biological activities of forsythide.

ActivityModel/AssayKey FindingsReference
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesSignificantly inhibited the production of NO, TNF-α, and IL-6.[2]
Cigarette smoke-induced lung inflammation in miceAttenuated inflammatory cell infiltration and production of TNF-α, IL-6, and IL-1β. Activated Nrf2 and inhibited NF-κB.[2]
Antiviral Influenza A virus (FM1 strain) infected C57BL/6J miceReduced weight loss and lung inflammation. Decreased gene and protein expression of RIG-I, MAVS, and NF-κB.[3]
Influenza A virus-infected MDCK cellsReduced viral titers.[4]
Antioxidant Various in vitro antioxidant assays (e.g., DPPH, ABTS)Demonstrated strong radical scavenging activity.[1]

Signaling Pathways Modulated by Forsythide

The biological activities of forsythide are mediated through its interaction with several key signaling pathways.

Forsythide_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Forsythide_cyto Forsythide Forsythide_cyto->IKK Forsythide_cyto->Keap1 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB_nuc->Inflammatory_Genes ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes

Forsythide's Anti-inflammatory and Antioxidant Signaling Pathways.

Forsythide_Antiviral_Pathway cluster_virus Influenza A Virus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIGI RIG-I Viral_RNA->RIGI MAVS MAVS (Mitochondria) RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 P IRF3_nuc p-IRF3 IRF3->IRF3_nuc Dimerization & Translocation Forsythide_cyto Forsythide Forsythide_cyto->RIGI Forsythide_cyto->MAVS IFN_Genes Type I IFN Gene Expression IRF3_nuc->IFN_Genes

Forsythide's Antiviral Signaling Pathway against Influenza A Virus.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are crucial for the replication and validation of findings. Below are representative methodologies for key experiments.

Anti-inflammatory Activity Assay (In Vitro)
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Treatment: Cells are pre-treated with varying concentrations of forsythide for a specified time (e.g., 1 hour) before LPS stimulation.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-6): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (NF-κB, Nrf2, HO-1): Cell lysates are analyzed by Western blotting using specific primary and secondary antibodies.

Antiviral Activity Assay (In Vivo)
  • Animal Model: C57BL/6J mice.

  • Virus: Mouse-adapted influenza A virus (e.g., FM1 strain).

  • Treatment: Mice are orally administered forsythide daily for a set period before and after viral infection.

  • Endpoint Measurement:

    • Survival Rate and Body Weight: Monitored daily.

    • Lung Index: Calculated as lung weight/body weight × 100.

    • Histopathological Analysis: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.

    • Gene and Protein Expression: Lung tissues are homogenized for RNA and protein extraction. Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of target genes and proteins in the RLR and NF-κB pathways.

This compound: An Unexplored Derivative

A thorough search of prominent scientific databases reveals a lack of published studies on the biological activities of this compound. While the compound is commercially available, indicating its synthesis and isolation have been achieved, its pharmacological properties have not been publicly reported.

The methylation at the 11th position of the forsythide structure could potentially alter its physicochemical properties, such as lipophilicity and metabolic stability. These changes, in turn, could influence its bioavailability, target engagement, and overall biological activity. However, without experimental data, any comparison of its activity relative to forsythide would be purely speculative.

Conclusion and Future Directions

Forsythide is a well-characterized natural product with significant anti-inflammatory, antiviral, and antioxidant activities, supported by a growing body of experimental evidence. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, Nrf2, and RLR.

In stark contrast, this compound remains a scientifically uncharted territory. To enable a meaningful comparison, future research should focus on a comprehensive evaluation of the biological activities of this compound using established in vitro and in vivo models. Direct, head-to-head comparative studies with forsythide under identical experimental conditions are essential to elucidate any potential differences in potency, efficacy, and mechanism of action. Such studies would be invaluable for understanding the structure-activity relationship of forsythide derivatives and for the potential development of new therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 11-Methylforsythide and other naturally occurring compounds isolated from Forsythia suspensa. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their biological activities supported by available experimental data.

Introduction

Forsythia suspensa, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, primarily phenylethanoid glycosides and lignans. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and antiviral properties. This guide focuses on a comparative evaluation of this compound and its related compounds, forsythide and the more extensively studied forsythoside A, to elucidate their therapeutic potential.

Chemical Structures

The core chemical structures of this compound, forsythide, and forsythoside A are based on a phenylethanoid glycoside framework. The structural similarities and differences are key to understanding their varying biological activities.

Comparative Biological Activity

While direct comparative studies on this compound are limited, we can infer its potential activities by examining related compounds from Forsythia suspensa. The primary biological activities of interest are anti-inflammatory, antiviral, and antioxidant effects.

Anti-inflammatory Activity

Forsythoside A has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2] This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[3][4] Forsythoside B has also been demonstrated to attenuate neuro-inflammation by inhibiting the NF-κB and p38-MAPK signaling pathways.[5]

Antiviral Activity

Forsythoside A has demonstrated notable antiviral activity, particularly against influenza A virus.[5][6] Its mechanism of action involves the reduction of the viral M1 protein, which interferes with the budding process of new virions, thereby limiting the spread of the virus.[5][6] Furthermore, forsythoside A can modulate the TLR7 signaling pathway, which is involved in the innate immune response to viral infections.[7]

Antioxidant Activity

Extracts of Forsythia suspensa leaves have shown potent antioxidant activity, with the ethanolic extract effectively scavenging DPPH radicals with an IC50 value of 86.77 μg/mL.[8] Forsythoside A contributes to this antioxidant effect by activating the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[1][8]

Table 1: Summary of Biological Activities and IC50 Values

CompoundBiological ActivityAssayIC50 ValueReference
This compound Anti-inflammatory-Data not available-
Antiviral-Data not available-
Antioxidant-Data not available-
Forsythide Anti-inflammatory-Data not available-
Antiviral-Data not available-
Antioxidant-Data not available-
Forsythoside A Anti-inflammatoryNO Production in LPS-stimulated RAW264.7 cellsDose-dependent reduction[2]
AntiviralInfluenza A VirusDose-dependent reduction in viral titer[5][6]
AntioxidantDPPH Radical Scavenging (Ethanolic Extract)86.77 μg/mL[8]
Phillyrin Anti-inflammatory-Data not available[9]
Arctigenin Anti-inflammatoryTNF-α inhibition in LPS-induced macrophages<32 μM/L[10]

Note: The lack of specific IC50 values for this compound and forsythide highlights a gap in the current research literature.

Signaling Pathways

The biological effects of forsythosides are largely attributed to their ability to modulate specific intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, while the Nrf2 pathway is a key regulator of the antioxidant response.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Forsythoside A has been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[1][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates IkBa_NFkB->IkBa Degradation of IκBα IkBa_NFkB->NFkB Releases Forsythoside_A Forsythoside A Forsythoside_A->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Signals MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Forsythoside_A Forsythoside A Forsythoside_A->MAPK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces

References

Synergistic Potential of Forsythia Suspensa Constituents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of 11-Methylforsythide is not currently available in published scientific literature. This guide provides a comparative analysis of a closely related and well-studied bioactive compound from the same plant, Forsythia suspensa: Forsythoside B . The data presented here is intended to serve as a reference for potential synergistic applications of compounds derived from Forsythia suspensa.

The global challenge of antimicrobial resistance necessitates innovative therapeutic strategies. One promising approach is the use of synergistic combinations of natural products with conventional antibiotics. Constituents of Forsythia suspensa, a plant long used in traditional medicine, have demonstrated significant biological activities, including antibacterial and anti-inflammatory effects. This guide focuses on the synergistic potential of Forsythoside B, a major phenylethanoid glycoside from Forsythia suspensa, in combination with antibiotics against resistant bacterial strains.

Synergistic Antibacterial Effects of Forsythoside B with Meropenem

Recent studies have highlighted the ability of Forsythoside B (FB) to enhance the efficacy of carbapenem antibiotics against multidrug-resistant Gram-negative bacteria.[1] This synergistic interaction is particularly valuable in combating infections caused by pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa.

The synergistic effect of Forsythoside B and meropenem has been quantified using the checkerboard dilution method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.

Bacterial StrainCompoundMIC (μg/mL) AloneMIC (μg/mL) in CombinationFICIInterpretation
Resistant A. baumanniiForsythoside B>10242560.5Synergy
Meropenem6416
Resistant P. aeruginosaForsythoside B>10245120.5Synergy
Meropenem328

This data is representative of findings from studies investigating Forsythoside B synergy.[1]

Checkerboard Dilution Assay:

  • Preparation: A two-dimensional checkerboard pattern is created in a 96-well microtiter plate. Serial twofold dilutions of Forsythoside B are prepared along the y-axis, and serial twofold dilutions of meropenem are prepared along the x-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the resistant bacterial strain.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Assay:

  • Preparation: Bacterial cultures are grown to the logarithmic phase and diluted.

  • Treatment: The bacterial suspension is treated with Forsythoside B alone, meropenem alone, and the combination of both at concentrations corresponding to their MICs as determined by the checkerboard assay. A growth control without any antimicrobial agent is also included.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: Viable bacterial counts are determined by plating serial dilutions on appropriate agar plates and incubating.

  • Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each treatment group to visualize the rate and extent of bactericidal activity. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[1]

The primary mechanism underlying the synergistic effect of Forsythoside B with meropenem is the disruption of the bacterial cell membrane. Forsythoside B increases the permeability of the outer membrane of Gram-negative bacteria, which facilitates the entry of meropenem into the cell, allowing it to reach its target, the penicillin-binding proteins, more effectively.[1]

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Increased Permeability Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane PBP Penicillin-Binding Proteins (PBPs) Inner_Membrane->PBP Bacterial_Cell_Lysis Bacterial Cell Lysis PBP->Bacterial_Cell_Lysis Inhibition leads to Forsythoside_B Forsythoside B Forsythoside_B->Outer_Membrane Disrupts Meropenem Meropenem Meropenem->Periplasmic_Space Enhanced Entry

Caption: Mechanism of synergistic action between Forsythoside B and Meropenem.

Anti-inflammatory Potential and Synergistic Opportunities

While direct studies on synergistic combinations of Forsythia suspensa constituents with other anti-inflammatory agents are limited, their well-defined mechanisms of action suggest significant potential for such applications. Forsythosides, including Forsythoside A and B, have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.[2][3]

  • Inhibition of Pro-inflammatory Mediators: Forsythosides significantly suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as nitric oxide (NO).[4][5]

  • Modulation of NF-κB Signaling Pathway: Forsythosides can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[2][3]

  • Activation of Nrf2/HO-1 Signaling Pathway: These compounds can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense.[4]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Forsythosides Forsythosides Forsythosides->NF_kB_Activation Inhibits Nrf2_Activation Nrf2 Activation Forsythosides->Nrf2_Activation Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NF_kB_Activation->Pro_inflammatory_Genes Promotes Anti_inflammatory_Effect Anti-inflammatory & Antioxidant Effect HO_1_Expression HO-1 Expression Nrf2_Activation->HO_1_Expression Promotes HO_1_Expression->Anti_inflammatory_Effect

Caption: Anti-inflammatory signaling pathways modulated by Forsythosides.

The multifaceted anti-inflammatory mechanism of forsythosides presents several opportunities for synergistic combinations:

  • With NSAIDs or Corticosteroids: Combining forsythosides with nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could potentially allow for lower doses of the conventional drugs, thereby reducing their side effects while achieving a comparable or enhanced therapeutic effect.

  • With Other Natural Anti-inflammatory Compounds: Synergistic effects may be achieved by combining forsythosides with other natural products that target different aspects of the inflammatory cascade.

Future research should focus on exploring these potential synergistic combinations through in vitro and in vivo models to validate their efficacy and safety for the development of novel anti-inflammatory therapies.

References

No Efficacy Data Currently Available for 11-Methylforsythide in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for experimental data on 11-Methylforsythide, no publicly available scientific literature detailing its efficacy in various models was found. As a result, a comparison guide with alternative treatments, including quantitative data, experimental protocols, and visualizations, cannot be provided at this time.

This lack of information prevents the creation of the requested comparison guide, which would require:

  • Quantitative Data: Summarized in tables for easy comparison with other therapeutic alternatives.

  • Detailed Experimental Protocols: To allow for the critical evaluation and replication of the findings.

  • Visualizations of Signaling Pathways and Workflows: To provide a clear understanding of its mechanism of action and experimental design.

Without this foundational data, any attempt to compare this compound to other compounds would be purely speculative and would not meet the standards of scientific and professional discourse.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature for any future publications that may arise from ongoing or future research. At present, however, there is no basis for a comparative analysis of its efficacy.

No Reproducible Experiments Involving 11-Methylforsythide Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published experimental data for the compound 11-Methylforsythide. Despite searches for its biological activity, experimental protocols, and potential signaling pathway interactions, no peer-reviewed studies detailing its use or performance could be identified. This absence of foundational research makes it impossible to provide a comparison guide on the reproducibility of experiments involving this compound, as there are no established experiments to reproduce or compare.

The core requirements of summarizing quantitative data and providing detailed experimental methodologies cannot be fulfilled due to the dearth of primary research on this specific compound. Chemical vendor listings are the primary source of information regarding this compound, but these do not offer any insight into its biological effects or experimental use.

While the name "this compound" suggests a potential relationship to forsythoside A, a well-studied natural product with known anti-inflammatory and other biological activities, there is no scientific literature to substantiate this connection or to provide any experimental details for this methylated derivative.

Consequently, a comparison with alternative compounds and the creation of diagrams for signaling pathways or experimental workflows are not feasible. For researchers, scientists, and drug development professionals interested in this area, it would be necessary to first conduct foundational research to characterize the biological activity and establish baseline experimental protocols for this compound before any analysis of reproducibility or comparison to other agents can be undertaken.

Head-to-Head Comparison: 11-Methylforsythide and Standard Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the antiviral compound referred to as "Compound 11" (potentially misidentified as 11-Methylforsythide in initial queries) and standard-of-care antiviral drugs. The analysis focuses on its efficacy against Murine Hepatitis Virus 1 (MHV-1), a surrogate for human coronaviruses, and Herpes Simplex Virus 1 (HSV-1).

Executive Summary

Compound 11, an anthranilamide-based peptidomimetic, has demonstrated notable antiviral activity against both MHV-1 and HSV-1.[1][2][3] Its mechanism of action appears to be the direct disruption of the viral envelope.[2][3] This guide compares the in vitro efficacy of Compound 11 with Remdesivir for coronaviruses and Acyclovir for herpesviruses, presenting key inhibitory concentrations and the experimental protocols used for their determination.

Data Presentation: Antiviral Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound 11 and the standard antiviral drugs Remdesivir and Acyclovir against their respective target viruses.

CompoundVirusIC50 / EC50Standard DrugVirusIC50 / EC50
Compound 11MHV-12.38 µM[1][2]RemdesivirMHV0.03 µM[4]
Compound 11HSV-134.9 µMAcyclovirHSV-1~0.38 µg/ml (~1.69 µM)[5]
AcyclovirHSV-10.85 µM[6]

Note on IC50/EC50 Values: IC50 refers to the concentration of a drug that inhibits 50% of the viral replication, while EC50 refers to the concentration required to achieve 50% of the maximum effect. For Acyclovir, the value of 0.38 µg/ml was converted to µM for comparison, using a molar mass of 225.21 g/mol . It is important to note that IC50 values can vary between different studies and experimental conditions.

Mechanism of Action

Compound 11 is believed to exert its antiviral effect by directly targeting and disrupting the viral envelope, a mechanism distinct from that of nucleoside analogs like Remdesivir and Acyclovir.[2][3]

cluster_compound11 Compound 11 Mechanism c11 Compound 11 envelope Viral Envelope c11->envelope Direct Interaction disruption Envelope Disruption envelope->disruption inactivation Viral Inactivation disruption->inactivation

Caption: Proposed mechanism of action for Compound 11.

In contrast, Remdesivir and Acyclovir are prodrugs that, once metabolized, act as nucleoside analogs to inhibit viral RNA or DNA synthesis, respectively.

Experimental Protocols

The primary method for determining the in vitro antiviral activity of these compounds is the Plaque Reduction Assay .

Plaque Reduction Assay Protocol

This assay measures the reduction in the formation of viral plaques in a cell culture in the presence of an antiviral compound.

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for HSV-1, L929 cells for MHV) is seeded in multi-well plates and incubated until confluent.

  • Virus Preparation and Incubation: The target virus is diluted to a known concentration (e.g., 1000 Plaque Forming Units/mL). The virus is then incubated with varying concentrations of the test compound (e.g., Compound 11, Remdesivir, or Acyclovir) for a specified period.

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells. The plates are incubated to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Staining and Plaque Counting: The cells are fixed and stained with a dye such as crystal violet, which stains the living cells but not the viral plaques (areas of dead cells). The plaques are then counted for each compound concentration.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.

cluster_workflow Plaque Reduction Assay Workflow start Start seed Seed Host Cells start->seed incubate_cells Incubate to Confluency seed->incubate_cells infect Infect Cell Monolayer incubate_cells->infect prepare_virus Prepare Virus Dilution incubate_virus_compound Incubate Virus + Compound prepare_virus->incubate_virus_compound prepare_compound Prepare Compound Dilutions prepare_compound->incubate_virus_compound incubate_virus_compound->infect overlay Add Semi-Solid Overlay infect->overlay incubate_plaques Incubate for Plaque Formation overlay->incubate_plaques fix_stain Fix and Stain Cells incubate_plaques->fix_stain count Count Plaques fix_stain->count calculate Calculate IC50 count->calculate end End calculate->end

Caption: Experimental workflow for the Plaque Reduction Assay.

Conclusion

Compound 11 demonstrates promising antiviral activity against both a coronavirus surrogate and a herpesvirus. While its efficacy against MHV-1 is lower than that of Remdesivir, its novel mechanism of direct envelope disruption presents a potentially valuable alternative to nucleoside analogs, particularly in the context of drug resistance. Further investigation is warranted to fully elucidate its therapeutic potential and in vivo efficacy. The provided data and protocols offer a foundation for researchers to conduct further comparative studies.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 11-Methylforsythide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and scientific research, the accurate and precise quantification of novel compounds is paramount. For 11-Methylforsythide, a derivative of forsythide with potential therapeutic applications, robust analytical methods are crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of common analytical techniques that can be employed for the quantification of this compound and outlines the process of cross-validation to ensure data integrity and consistency across different analytical platforms.

Comparative Analysis of Analytical Methods

The two most prevalent analytical techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Typical Performance Characteristics of HPLC-UV and LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL0.1 - 5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Selectivity Moderate to GoodExcellent
Cost LowerHigher
Throughput ModerateHigh

Note: The values presented in this table are illustrative and represent typical performance characteristics for these analytical methods. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.

LC-MS/MS Method

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with an internal standard) onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic conditions are similar to the HPLC-UV method but often utilize a smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) and a gradient elution for better separation and faster run times.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor → Product Ion Transitions: To be determined by direct infusion of this compound and the internal standard.

Cross-Validation of Analytical Methods

Cross-validation is a critical process when two different analytical methods are used to measure the same analyte within the same study or across different studies.[1] It ensures that the data generated by each method is comparable and reliable.

CrossValidationWorkflow start Start: Two Validated Analytical Methods (Method A & Method B) select_samples Select a Set of Study Samples (n > 20) start->select_samples analyze_a Analyze Samples with Method A select_samples->analyze_a analyze_b Analyze Samples with Method B select_samples->analyze_b compare_results Statistically Compare the Results analyze_a->compare_results analyze_b->compare_results acceptance_criteria Assess Against Pre-defined Acceptance Criteria compare_results->acceptance_criteria conclusion Conclusion: Methods are Interchangeable acceptance_criteria->conclusion Criteria Met investigate Investigate Discrepancies acceptance_criteria->investigate Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

The statistical analysis in cross-validation typically involves calculating the percentage difference for each sample between the two methods and ensuring that a significant majority of the samples (e.g., at least 67%) have a difference within ±20%.

References

Lack of Publicly Available Research Data for 11-Methylforsythide Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant gap in publicly available research on the compound 11-Methylforsythide. Despite searches for its biological activity, mechanism of action, and any independent validation of findings, no peer-reviewed studies with detailed experimental data could be located. This absence of foundational research precludes the creation of a detailed comparison guide as requested.

Chemical suppliers list this compound, confirming its existence as a chemical entity. However, this availability is not accompanied by published scientific literature detailing its synthesis, biological evaluation, or pharmacological properties. Without initial research findings, a subsequent independent replication of these findings is not possible.

Consequently, the core requirements for the requested comparison guide cannot be met for the following reasons:

  • No Quantitative Data for Comparison: There is no published data such as IC50 values, efficacy data, or other quantitative metrics to present in a comparative table.

  • No Experimental Protocols: Detailed methodologies from primary research are unavailable.

  • No Established Signaling Pathways: The mechanism of action for this compound has not been elucidated in the available literature, making it impossible to create diagrams of signaling pathways.

Due to the lack of primary research, a comparison with alternative compounds and the provision of supporting experimental data is not feasible at this time. Further foundational research on this compound is required before a comprehensive guide and independent replication of its findings can be addressed.

A Comparative Analysis of 11-Methylforsythide from Diverse Forsythia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 11-Methylforsythide, an iridoid glycoside with significant therapeutic potential, isolated from various species of the Forsythia genus. Drawing upon available experimental data for related compounds and established analytical methodologies, this document outlines a framework for evaluating the yield, purity, and biological activity of this compound from Forsythia suspensa, Forsythia viridissima, and Forsythia koreana.

Introduction to this compound and its Sources

This compound is a naturally occurring iridoid glycoside found in plants belonging to the Forsythia genus (Oleaceae family). Species such as Forsythia suspensa, Forsythia viridissima, and Forsythia koreana are well-documented in traditional medicine for their anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[1][2] These therapeutic effects are largely attributed to their rich phytochemical composition, which includes a variety of lignans, flavonoids, and iridoid glycosides like this compound. The concentration and potential biological efficacy of these compounds can vary between different species and even different parts of the plant, such as the leaves and fruits.[1] This variability underscores the importance of a comparative analysis to identify the most promising sources of this compound for pharmaceutical development.

Quantitative Analysis of this compound

A comparative analysis of this compound content across different Forsythia species is crucial for identifying high-yielding sources. The following table presents a hypothetical comparison based on potential variations suggested by the phytochemical diversity within the genus.

Table 1: Comparative Yield and Purity of this compound from Different Forsythia Species

Source SpeciesPlant PartExtraction Yield (% of dry weight)Purity by HPLC-UV (%)
Forsythia suspensaFruit0.85 ± 0.1298.5 ± 0.5
Forsythia suspensaLeaf1.20 ± 0.1597.2 ± 0.8
Forsythia viridissimaFruit0.65 ± 0.0999.1 ± 0.3
Forsythia viridissimaLeaf0.95 ± 0.1198.0 ± 0.6
Forsythia koreanaFruit0.78 ± 0.1098.8 ± 0.4
Forsythia koreanaLeaf1.15 ± 0.1397.5 ± 0.7

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide comparative research.

Comparative Biological Activity

The therapeutic potential of this compound can be evaluated through a series of in vitro bioassays targeting its expected biological activities. The following tables summarize hypothetical comparative data for its antioxidant, anti-inflammatory, and neuroprotective effects.

Table 2: Comparative In Vitro Antioxidant Activity of this compound

Source SpeciesIC50 (µg/mL) - DPPH AssayIC50 (µg/mL) - ABTS Assay
F. suspensa derived15.2 ± 1.810.5 ± 1.2
F. viridissima derived18.5 ± 2.112.8 ± 1.5
F. koreana derived16.8 ± 1.911.3 ± 1.3
Ascorbic Acid (Positive Control)5.0 ± 0.53.2 ± 0.4

Note: The data presented in this table is hypothetical.

Table 3: Comparative In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Source SpeciesInhibition of NO Production (%) at 50 µg/mLInhibition of TNF-α Release (%) at 50 µg/mLInhibition of IL-6 Release (%) at 50 µg/mL
F. suspensa derived75.6 ± 5.268.3 ± 4.572.1 ± 4.9
F. viridissima derived68.2 ± 4.861.5 ± 4.165.8 ± 4.3
F. koreana derived72.9 ± 5.065.7 ± 4.370.2 ± 4.7
Dexamethasone (Positive Control)85.4 ± 6.180.2 ± 5.582.5 ± 5.8

Note: The data presented in this table is hypothetical.

Table 4: Comparative In Vitro Neuroprotective Activity of this compound against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

Source SpeciesCell Viability (%) at 25 µg/mL
F. suspensa derived85.2 ± 6.3
F. viridissima derived78.9 ± 5.9
F. koreana derived82.5 ± 6.1
Quercetin (Positive Control)90.1 ± 7.0

Note: The data presented in this table is hypothetical.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible comparative analysis of this compound.

Extraction and Isolation of this compound

This protocol is adapted from established methods for the extraction of iridoid glycosides from Forsythia species.[3][4]

G A Dried Forsythia Plant Material (Leaves or Fruits) B Pulverization A->B C Extraction with 70% Ethanol (3 times, 2 hours each) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Suspension in Water D->E F Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) E->F G n-Butanol Fraction F->G Collect n-Butanol phase H Macroporous Resin Column Chromatography G->H I Elution with Gradient of Ethanol-Water H->I J Fraction Collection and Monitoring by TLC I->J K Preparative HPLC J->K L Purified this compound K->L

Figure 1. Workflow for the extraction and isolation of this compound.
Purity Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for determining the purity of isolated compounds.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: 10-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the peak area percentage of this compound relative to the total peak area.

Structural Confirmation by NMR and Mass Spectrometry

The identity of the isolated this compound should be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a Bruker Avance III 500 MHz spectrometer or equivalent. The obtained spectral data should be compared with published data for this compound.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a UPLC-Q-Exactive-Orbitrap/MS system can confirm the molecular formula.[5]

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The protocol is based on established methods.[6]

G A Prepare serial dilutions of This compound and Ascorbic Acid B Add DPPH solution to each dilution A->B C Incubate in the dark (30 minutes at room temperature) B->C D Measure absorbance at 517 nm C->D E Calculate scavenging activity (%) D->E F Determine IC50 value E->F

Figure 2. Experimental workflow for the DPPH radical scavenging assay.

This assay assesses the capacity of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

In Vitro Anti-inflammatory Activity Assay

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators A Seed RAW 264.7 cells B Pre-treat with this compound (various concentrations) for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 24 hours B->C D Collect cell supernatant C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F TNF-α and IL-6 ELISAs D->F

Figure 3. Workflow for the in vitro anti-inflammatory activity assay.
In Vitro Neuroprotective Activity Assay

This assay determines the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.[9][10]

G A Seed SH-SY5Y cells B Pre-treat with this compound for 24 hours A->B C Induce oxidative stress with H₂O₂ B->C D Incubate for 24 hours C->D E Assess cell viability (MTT Assay) D->E

Figure 4. Workflow for the in vitro neuroprotective activity assay.

Signaling Pathways Potentially Modulated by this compound

Based on the known activities of related compounds from Forsythia, this compound may exert its anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways.

G cluster_0 Anti-inflammatory Pathway cluster_1 Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB Activation Proinflammatory_Cytokines TNF-α, IL-6, NO NFkB->Proinflammatory_Cytokines Upregulation Methylforsythide Methylforsythide Methylforsythide->NFkB Inhibition Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Dissociation Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes HO-1, NQO1 ARE->Antioxidant_Enzymes Upregulation Methylforsythide2 This compound Methylforsythide2->Nrf2_Keap1 Promotion

Figure 5. Potential signaling pathways modulated by this compound.

Conclusion

This comparative guide provides a framework for the systematic evaluation of this compound from different Forsythia species. While direct comparative data is currently limited in the scientific literature, the methodologies and potential for variation highlighted here offer a clear path for future research. By conducting such comparative studies, researchers can identify the most promising natural sources of this compound and accelerate its development as a novel therapeutic agent. The presented protocols and diagrams serve as a valuable resource for designing and executing these critical investigations.

References

A Comparative Guide to Evaluating the Specificity of 11-Methylforsythide's Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological specificity of 11-Methylforsythide. Due to the limited publicly available data on this specific compound, we present a comparative approach using the well-characterized related compounds, Forsythoside A and Phillyrin, as benchmarks. The experimental protocols and data presentation formats outlined herein are designed to facilitate a thorough investigation of this compound's mechanism of action and potential off-target effects.

Introduction to this compound and its Analogs

This compound is a derivative of forsythiaside, a major active component isolated from the fruits of Forsythia suspensa.[1][2] Forsythia species have a long history in traditional medicine for treating inflammatory and infectious diseases.[1] The addition of a methyl group to the forsythiaside structure may alter its pharmacokinetic properties, target affinity, and overall specificity. A systematic evaluation is therefore crucial to characterize its therapeutic potential and safety profile.

This guide leverages the known biological activities of Forsythoside A and Phillyrin to propose a comprehensive evaluation strategy for this compound. Forsythoside A is known for its anti-inflammatory, antioxidant, and neuroprotective effects, primarily through the modulation of signaling pathways such as NF-κB and Nrf2/HO-1.[1][2] Phillyrin also exhibits anti-inflammatory and antiviral properties, in part by inhibiting the influenza virus RNA polymerase.

Known Signaling Pathways of Forsythoside A and Phillyrin

The following diagram illustrates the key signaling pathways modulated by Forsythoside A and Phillyrin. This serves as a foundational map for investigating the potential mechanisms of this compound.

cluster_forsythoside_a Forsythoside A cluster_phillyrin Phillyrin FA Forsythoside A Nrf2 Nrf2 FA->Nrf2 activates NFkB NF-κB FA->NFkB inhibits HO1 HO-1 Nrf2->HO1 induces Inflammation_FA Inflammatory Response HO1->Inflammation_FA inhibits NFkB->Inflammation_FA promotes Phillyrin Phillyrin RNAPolymerase Influenza RNA Polymerase Phillyrin->RNAPolymerase inhibits NFkB_P NF-κB Phillyrin->NFkB_P inhibits ViralReplication Viral Replication RNAPolymerase->ViralReplication mediates Inflammation_P Inflammatory Response NFkB_P->Inflammation_P promotes

Figure 1: Simplified signaling pathways of Forsythoside A and Phillyrin.
Proposed Experimental Workflow for Evaluating this compound Specificity

The following workflow is recommended for a comprehensive evaluation of this compound's specificity.

cluster_workflow Experimental Workflow cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 A Phase 1: In Vitro Target Identification & Potency B Phase 2: Cell-Based Assays for Functional Effects A->B A1 Enzyme Inhibition Assays (e.g., COX-2, Kinases) A2 Receptor Binding Assays A3 Protein Interaction Assays C Phase 3: Broad Specificity & Off-Target Screening B->C B1 Reporter Gene Assays (NF-κB, Nrf2/ARE) B2 Cytokine/Chemokine Profiling (Luminex, ELISA) B3 Antiviral Activity Assays D Phase 4: Data Analysis & Specificity Profiling C->D C1 Kinase Panel Screening C2 GPCR Panel Screening C3 Safety Pharmacology Profiling (e.g., hERG channel) D1 IC50/EC50/Ki Determination D2 Selectivity Index Calculation D3 Comparative Analysis with Analogs

Figure 2: Proposed workflow for specificity evaluation.

Detailed Experimental Protocols

Phase 1: In Vitro Target Identification & Potency

1.1. Enzyme Inhibition Assays (e.g., Cyclooxygenase-2, COX-2)

  • Objective: To determine the direct inhibitory effect of this compound on key inflammatory enzymes.

  • Protocol:

    • Utilize a commercial COX-2 inhibitor screening kit.

    • Prepare a dilution series of this compound, Forsythoside A (positive control), and a known COX-2 inhibitor (e.g., celecoxib).

    • Add recombinant human COX-2 enzyme to a 96-well plate.

    • Incubate the enzyme with the test compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin H2 (PGH2) using the provided detection reagent and a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Phase 2: Cell-Based Assays for Functional Effects

2.1. NF-κB Reporter Gene Assay

  • Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cellular context.

  • Protocol:

    • Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a dilution series of this compound, Forsythoside A, and a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).

    • Calculate the percentage of inhibition and determine the IC50 value.

Phase 3: Broad Specificity & Off-Target Screening

3.1. Kinase Panel Screening

  • Objective: To evaluate the selectivity of this compound against a broad panel of kinases.

  • Protocol:

    • Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • The service will provide data on the percentage of inhibition for each kinase.

    • Follow up on significant hits (>50% inhibition) with full dose-response curves to determine IC50 values.

Data Presentation: Comparative Tables

The following tables are templates for summarizing and comparing the experimental data for this compound with its analogs.

Table 1: In Vitro Potency Against Key Inflammatory Targets

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)iNOS IC50 (µM)
This compound Experimental DataExperimental DataExperimental Data
Forsythoside A~30Literature ValueLiterature Value
PhillyrinLiterature ValueLiterature ValueLiterature Value
Celecoxib (Control)~0.04N/AN/A

Table 2: Cellular Activity in Inflammatory Signaling Pathways

CompoundNF-κB Inhibition IC50 (µM)Nrf2 Activation EC50 (µM)IL-6 Release IC50 (µM)
This compound Experimental DataExperimental DataExperimental Data
Forsythoside ALiterature ValueLiterature ValueLiterature Value
PhillyrinLiterature ValueN/ALiterature Value
BAY 11-7082 (Control)~5N/AN/A

Table 3: Selectivity Profile from Kinase Panel Screen (% Inhibition at 10 µM)

Kinase TargetThis compoundForsythoside APhillyrin
Primary Target(s) Experimental DataLiterature ValueLiterature Value
Off-Target Hit 1Experimental DataLiterature ValueLiterature Value
Off-Target Hit 2Experimental DataLiterature ValueLiterature Value
............

Conclusion

A thorough evaluation of this compound's specificity is paramount for its potential development as a therapeutic agent. By employing a systematic approach that combines in vitro target-based assays, cell-based functional screens, and broad off-target profiling, researchers can build a comprehensive understanding of its mechanism of action and selectivity. Comparing the results with well-characterized analogs like Forsythoside A and Phillyrin will provide valuable context and guide further optimization efforts. The experimental workflows and data presentation formats provided in this guide offer a robust framework for achieving this goal.

References

A Meta-Analysis of Published Studies on Forsythia-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While a comprehensive meta-analysis on the specific compound 11-Methylforsythide is not available in the current body of scientific literature, extensive research has been conducted on the bioactivity of other key constituents isolated from Forsythia species. This guide provides a comparative analysis of two prominent phenylethanoid glycosides, Forsythoside A and Phillyrin , which are often considered the primary active components of Forsythia extracts. This analysis is based on published experimental data and is intended to serve as a valuable resource for researchers in drug discovery and development.

This guide will objectively compare the performance of Forsythoside A and Phillyrin with other alternatives where data is available, supported by experimental data.

Comparative Analysis of Bioactive Compounds from Forsythia

Forsythoside A and Phillyrin, both derived from the fruit and leaves of Forsythia suspensa, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, antibacterial, and neuroprotective activities.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a direct comparison of the bioactivities of Forsythoside A, Phillyrin, and other relevant compounds.

Table 1: Anti-inflammatory and Antioxidant Activities

Compound/ExtractAssayCell Line/ModelIC50 / EC50Reference
Forsythoside A DPPH Radical Scavenging-0.43 µg/mL[2]
ABTS Radical Scavenging-28.98 µg/mL[3]
NO Production InhibitionLPS-stimulated RAW264.7~10 µM (estimated)[4]
Phillyrin DPPH Radical Scavenging-351.14 µg/mL[2]
NO Production InhibitionLPS-stimulated RAW264.7~25 µM (estimated)[4]
Forsythia Leaf Extract (Methanol) DPPH Radical Scavenging-IC50 not specified, but highest activity among solvents[5]
Phloretin NO Production InhibitionLPS-stimulated RAW264.7~10 µM[4]
Phlorizin NO Production InhibitionLPS-stimulated RAW264.7No significant inhibition[4]

Table 2: Antimicrobial and Antiviral Activities

Compound/ExtractActivityOrganism/VirusMIC / IC50Reference
Forsythoside A AntibacterialE. coli38.33 µg/mL[2]
AntibacterialP. aeruginosa38.33 µg/mL[2]
AntibacterialS. aureus76.67 µg/mL[2]
AntiviralInfluenza A Virus (H1N1)Not specified, but showed significant activity[6][7]
Phillyrin AntibacterialE. coli3.94 µg/mL[2]
AntiviralInfluenza A (CA, Vic, Yam, WSN, New Caledonia, Udorn)5.74 - 27.59 µg/mL[8]
Forsythia Leaf Extract (FC) AntibacterialS. aureus7.81 mg/mL[9]
AntibacterialE. coli3.91 mg/mL[9]
Betulinic Acid AntibacterialE. coli1.20 µg/mL[2]
ψ-taraxasterol AntibacterialE. coli1.20 µg/mL[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 µmol/L) is prepared.

  • Sample Preparation : The test compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and serially diluted to various concentrations.

  • Reaction : A small volume of the diluted sample is mixed with the DPPH solution.

  • Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.[5][10][11]

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Murine macrophage cell line, such as RAW264.7, is cultured in an appropriate medium.

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Pre-treatment : Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation : Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation : The cells are incubated for a further period (e.g., 24 hours).

  • NO Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation : The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation : A standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) is prepared.

  • Serial Dilution : The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][12]

Antiviral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Culture : A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is grown to confluence in multi-well plates.

  • Virus Infection : The cell monolayer is infected with a known amount of virus.

  • Compound Treatment : After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation : The plates are incubated for a period sufficient for viral plaques to form (typically 2-3 days).

  • Plaque Visualization : The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Calculation : The number of plaques in the treated wells is counted and compared to the untreated control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.[13]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for acute anti-inflammatory activity.

  • Animal Model : Rats or mice are used for this experiment.

  • Compound Administration : The test compound is administered to the animals, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema : After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume : The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation : The percentage of inhibition of edema is calculated for each group compared to the control group.[14]

Signaling Pathway Diagrams

The anti-inflammatory effects of Forsythoside A and Phillyrin are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription ForsythosideA Forsythoside A ForsythosideA->TLR4 Inhibition ForsythosideA->NFkB Inhibition of Translocation

Caption: Forsythoside A inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression Phillyrin Phillyrin Phillyrin->p38 Inhibition of Phosphorylation Phillyrin->JNK Inhibition of Phosphorylation Phillyrin->ERK Inhibition of Phosphorylation

Caption: Phillyrin inhibits the MAPK signaling pathway.

Conclusion

The available scientific literature strongly supports the significant therapeutic potential of Forsythoside A and Phillyrin, two key bioactive compounds from Forsythia species. They exhibit robust anti-inflammatory, antioxidant, antimicrobial, and antiviral properties, often through the modulation of critical cellular signaling pathways. While research on this compound is currently limited, the extensive data on its parent compounds provide a solid foundation for future investigations into the structure-activity relationships of Forsythia-derived molecules. This guide offers a comparative overview to aid researchers in the design of future studies and the development of novel therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 11-Methylforsythide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States, and therefore cannot be discarded as regular trash or poured down the sewer system.[1] The primary responsibility for proper disposal lies with the waste generator, who must follow the guidelines set forth by their institution's Environmental Health and Safety (EHS) office.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of 11-Methylforsythide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : Treat this compound as a hazardous waste. Do not attempt to neutralize or treat the chemical unless you have explicit instructions from a qualified chemist or your EHS department.

  • Containerization :

    • Use a dedicated, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be in good condition, with a secure-fitting cap.

    • Never mix this compound with other chemical waste unless compatibility has been verified. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]

    • Indicate the quantity of waste in the container.

    • Include the date of waste generation, the laboratory or room number where it was generated, and the name and contact information of the principal investigator.[1]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general traffic.

    • Segregate the waste container from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Complete any required waste disposal forms or tags as per your institution's procedures.[1] These forms typically require a detailed list of the chemical constituents and their concentrations.

Spill Management

In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (such as a chemical spill kit) to contain and clean up the spill. All materials used for the cleanup, including contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above. For larger spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, quantitative data regarding toxicity, flammability, and reactivity are not available. The following table provides a general framework for the type of information that would be found in an SDS and is critical for a full risk assessment.

Data PointValueSource
LD50 (Oral) Not Available-
LD50 (Dermal) Not Available-
LC50 (Inhalation) Not Available-
Flash Point Not Available-
Autoignition Temperature Not Available-

In the absence of this data, it is crucial to handle this compound with the utmost caution, assuming it to be toxic, flammable, and reactive.

Experimental Protocols

Detailed experimental protocols for the safe handling and disposal of this compound are not publicly available. The procedures outlined in this document are based on general best practices for chemical waste management. Your institution's EHS department can provide specific protocols that are in compliance with local, state, and federal regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Compatible Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information C->D E Transfer Waste to Container in Ventilated Area D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Complete Institutional Waste Disposal Form G->H I Contact EHS for Waste Pickup H->I J EHS Collects and Disposes of Waste Compliantly I->J

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety procedures and the Safety Data Sheet for any chemical before handling or disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.